Irak4-IN-12
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H31FN8O |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
6-[(2R)-2-fluoropropyl]-2-[[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]amino]-4-[(1-methylcyclopropyl)amino]pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C24H31FN8O/c1-15(25)11-32-7-4-18-19(21(32)34)20(30-23(2)5-6-23)29-22(28-18)27-16-10-26-33(12-16)17-8-24(9-17)13-31(3)14-24/h4,7,10,12,15,17H,5-6,8-9,11,13-14H2,1-3H3,(H2,27,28,29,30)/t15-/m1/s1 |
InChI Key |
SZCLPNYLGLGFBB-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |
Canonical SMILES |
CC(CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |
Origin of Product |
United States |
Foundational & Exploratory
IRAK4-IN-12: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for IRAK4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information is compiled to serve as a comprehensive resource, incorporating key biochemical and cellular data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1] It acts downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[1] Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4. As a potent, small-molecule inhibitor, it competitively binds to the ATP-binding site of the IRAK4 kinase domain. This binding event prevents the phosphorylation and activation of IRAK4's downstream substrate, IRAK1, thereby blocking the entire signaling cascade. The ultimate effect is a significant reduction in the production of inflammatory mediators, which are key drivers in many autoimmune diseases and inflammatory conditions.
Quantitative Potency Data
This compound, also identified as compound 37 in its primary publication, has been characterized by its high potency in both biochemical and cellular contexts.[2] The key inhibitory activities are summarized below.
| Assay Type | Parameter | Value (µM) |
| Biochemical Assay | IC50 vs. IRAK4 Kinase | 0.015[2] |
| Cellular Assay | IC50 vs. pIRAK4 | 0.5[2] |
Signaling Pathway and Inhibition Model
The following diagram illustrates the TLR/IL-1R signaling pathway and the specific point of inhibition by this compound.
Experimental Protocols
While the specific protocols from the primary literature for this compound are not publicly available, this section provides detailed, representative methodologies for the key experiments typically used to characterize such an inhibitor.
Biochemical Kinase Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of this compound against recombinant IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
This compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" (positive control) and "no enzyme" (negative control) conditions.
-
Enzyme Preparation: Dilute the recombinant IRAK4 enzyme to the desired working concentration (e.g., 5-10 ng/well) in Kinase Assay Buffer.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer containing MBP (e.g., 0.2 µg/µL) and ATP at a concentration close to its Km value for IRAK4 (e.g., 25 µM).
-
Kinase Reaction:
-
Add 2 µL of the diluted IRAK4 enzyme to each well containing the compound and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure light production by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to IRAK4 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-IRAK4 Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit IRAK4 activity within a cellular context by quantifying the phosphorylation of IRAK4 at a key activation site (Thr345/Ser346).
Objective: To determine the cellular IC50 of this compound by measuring the inhibition of ligand-induced IRAK4 auto-phosphorylation.
Materials:
-
Human cell line expressing the necessary receptors (e.g., OCI-Ly10 B-cell lymphoma cells with MyD88 L265P mutation, or THP-1 monocytes).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4 or IL-1β for IL-1R).
-
This compound, serially diluted in DMSO.
-
Lysis Buffer.
-
Phospho-IRAK4 (Thr345/Ser346) and Total IRAK4 detection assay kit (e.g., AlphaLISA SureFire Ultra).
-
96-well cell culture plates and 384-well assay plates.
Procedure:
-
Cell Plating: Seed cells into a 96-well culture plate at a density of ~200,000 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells by adding the serially diluted this compound to the wells. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add the stimulant (e.g., 1 µg/mL LPS) to the wells to activate the IRAK4 pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Remove the medium and add Lysis Buffer to each well. Incubate for 10 minutes at room temperature with shaking to ensure complete cell lysis.
-
Detection (2-Plate Protocol):
-
Transfer 10 µL of cell lysate from each well of the 96-well plate to a 384-well assay plate.
-
Add 5 µL of the Acceptor Bead mix (containing the antibody against p-IRAK4) to each well. Incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Bead mix to each well. Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The AlphaLISA signal is proportional to the level of phosphorylated IRAK4. Normalize the phospho-IRAK4 signal to the total IRAK4 signal or cell number. Calculate the percent inhibition of IRAK4 phosphorylation for each compound concentration relative to the stimulated control (no inhibitor). Determine the cellular IC50 value by plotting and fitting the dose-response curve.
General Experimental Workflow
The discovery and characterization of an IRAK4 inhibitor like this compound typically follows a structured workflow from initial screening to cellular validation.
References
The Discovery and Development of IRAK4-IN-12: A Technical Guide
An In-depth Analysis of a Potent and Selective IRAK4 Inhibitor for Inflammatory and Autoimmune Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in the realm of immunology and oncology. As a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 plays a pivotal role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This has spurred significant research into the discovery and development of small molecule inhibitors targeting IRAK4. Among these, IRAK4-IN-12 has shown promise as a potent and selective inhibitor. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to IRAK4 and Its Role in Signaling
IRAK4 is a serine/threonine kinase that functions as an essential upstream kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex known as the Myddosome. IRAK4 is a central component of this complex and, upon recruitment, becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response. Given its critical role, inhibition of IRAK4 kinase activity presents an attractive therapeutic strategy to modulate aberrant inflammatory responses.
Discovery of this compound
This compound, also referred to as compound 37, was identified and optimized from a pyrimidopyridone series of IRAK4 inhibitors. The discovery, detailed by Cumming et al. in Bioorganic & Medicinal Chemistry (2022), involved a lead optimization campaign aimed at improving potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | IRAK4 | - | 0.015 | [1] |
| Cellular Assay (pIRAK4) | IRAK4 | THP-1 | 0.5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques employed in the field and are likely representative of the methods used in the discovery of this compound.
IRAK4 Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct inhibition of IRAK4 kinase activity by a test compound.
Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. In this context, a biotinylated substrate peptide and a europium cryptate-labeled anti-phosphoserine/threonine antibody are used. When the substrate is phosphorylated by IRAK4, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. Inhibitors of IRAK4 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin (ERM) peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Anti-phospho-substrate antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF Detection Buffer
-
Test compound (this compound)
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of IRAK4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition and subsequently the IC50 value.
Cellular pIRAK4 Assay (THP-1 Cells)
This assay measures the ability of a compound to inhibit IRAK4 autophosphorylation in a cellular context.
Principle: THP-1 cells, a human monocytic cell line, are stimulated with a TLR agonist (e.g., R848) to induce the activation of the IRAK4 signaling pathway. This leads to the autophosphorylation of IRAK4. The level of phosphorylated IRAK4 (pIRAK4) is then quantified, typically using a sensitive immunoassay format like HTRF or ELISA. A decrease in the pIRAK4 signal in the presence of the test compound indicates cellular target engagement and inhibition.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
TLR7/8 agonist (e.g., R848)
-
Test compound (this compound)
-
Lysis buffer
-
pIRAK4 detection reagents (e.g., HTRF phospho-IRAK4 (Thr345/Ser346) kit)
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10^6 cells/mL and allow them to rest for 2 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells by adding R848 to a final concentration of 1 µM.
-
Incubate for 15 minutes at 37°C to induce IRAK4 phosphorylation.
-
Lyse the cells by adding the appropriate lysis buffer and incubate for 30 minutes with shaking.
-
Transfer the cell lysates to a 384-well plate for analysis.
-
Add the pIRAK4 detection reagents according to the manufacturer's protocol.
-
Incubate to allow for antibody binding.
-
Read the plate on a compatible reader.
-
Calculate the percent inhibition of pIRAK4 and determine the IC50 value.
Visualizations
The following diagrams illustrate the IRAK4 signaling pathway and a representative workflow for the discovery and development of an IRAK4 inhibitor.
Caption: IRAK4 Signaling Pathway.
Caption: IRAK4 Inhibitor Development Workflow.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for inflammatory and autoimmune diseases. Its high potency and selectivity for IRAK4 underscore the potential of this therapeutic strategy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field, facilitating further investigation and development of novel IRAK4 inhibitors. The continued exploration of the IRAK4 signaling pathway and the development of next-generation inhibitors hold great promise for addressing the unmet medical needs of patients with a wide range of debilitating diseases.
References
role of IRAK4 in innate immunity signaling pathways
An In-depth Technical Guide to the Role of IRAK4 in Innate Immunity Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays an indispensable role in the signal transduction cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Upon activation, these pathways orchestrate a potent inflammatory response to combat infections and tissue injury.[2] IRAK4's unique position at the apex of this signaling cascade, integrating both kinase and scaffolding functions, makes it a highly attractive therapeutic target for a wide range of inflammatory diseases, autoimmune disorders, and cancers.[2][4] This guide provides a detailed examination of IRAK4's mechanism of action, its role in downstream signaling, and the experimental methodologies used to investigate its function.
IRAK4's Central Role in MyD88-Dependent Signaling
All TLRs, with the exception of TLR3, and all IL-1R family members utilize the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to initiate downstream signaling.[5][6] IRAK4 is the first kinase recruited to the receptor complex and is absolutely essential for the pathway's functioning.[1][7]
The signaling cascade is initiated upon ligand binding to the TLR or IL-1R, which induces a conformational change allowing the recruitment of MyD88 via homophilic interactions between their Toll/Interleukin-1 Receptor (TIR) domains.[6][8] MyD88 then recruits IRAK4 through interactions between their respective death domains.[1][8] This event triggers the formation of a higher-order signaling complex known as the Myddosome.[8][9] Within the Myddosome, IRAK4 is activated and subsequently recruits and phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[2][8] This phosphorylation cascade leads to the activation of downstream effector molecules, culminating in the activation of key transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[2][3]
Dual Functions of IRAK4: A Kinase and a Scaffold
IRAK4's role in innate immunity is multifaceted, relying on both its enzymatic kinase activity and its non-enzymatic scaffolding function.[2][8]
-
Scaffolding Function: The primary role of IRAK4 is to act as a structural scaffold for the assembly of the Myddosome.[6][8] The interaction between the death domains of IRAK4 and MyD88 is essential for bringing IRAK family members into the signaling complex.[7] This scaffolding function is absolutely required for signal transduction; without it, the Myddosome fails to form, and the pathway is completely blocked.[8][10] Studies have shown that IRAK4 knockout enhances MyD88 oligomerization, suggesting IRAK4 also controls the size and growth of the Myddosome complex.[9]
-
Kinase Activity: The kinase activity of IRAK4 is critical for amplifying the signal and for the full spectrum of downstream responses.[5][11] Upon recruitment to the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its full activation.[2][12] While the scaffolding function is sufficient for partial NF-κB activation in some contexts, the kinase activity is essential for robust activation of MAP kinases (JNK and p38) and the subsequent stabilization of pro-inflammatory cytokine mRNAs.[5][13] The requirement for IRAK4 kinase activity can be context-dependent, varying by cell type and the specific TLR engaged.[6][8] For example, TLR7- and TLR9-mediated type I interferon production is completely dependent on IRAK4's kinase activity.[5][11]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. primo.pugetsound.edu [primo.pugetsound.edu]
- 11. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of interleukin 1 receptor-associated kinase-4 (IRAK-4) kinase activity in IRAK-4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
IRAK4-IN-12: A Comprehensive Technical Guide to a Selective IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IRAK4-IN-12, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in immunology, oncology, and drug discovery.
Introduction to IRAK4 and its Role in Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This leads to the formation of a signaling complex known as the Myddosome, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines. Given its pivotal role in inflammatory and immune responses, IRAK4 has emerged as a promising therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and certain types of cancer.
This compound: A Selective Inhibitor
This compound (also referred to as compound 37 in some literature) is a potent and selective inhibitor of IRAK4. Its discovery and characterization have provided a valuable tool for dissecting the biological functions of IRAK4 and for the development of novel therapeutics.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key potency metrics are summarized in the table below for easy comparison.
| Assay Type | Target | Parameter | Value (µM) | Reference |
| Biochemical Assay | IRAK4 | IC50 | 0.015 | [1] |
| Cellular Assay | pIRAK4 | IC50 | 0.5 | [1] |
Signaling Pathways
The signaling pathway involving IRAK4 is a critical component of the innate immune response. The following diagram illustrates the canonical MyD88-dependent signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
IRAK4 Biochemical Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the in vitro potency of compounds against the IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-peptide antibody and Streptavidin-allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay plate.
-
Add the IRAK4 enzyme and biotinylated peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and determine the percent inhibition based on the vehicle and no-enzyme controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pIRAK4 Assay (AlphaLISA)
This AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a cell-based assay used to measure the inhibition of IRAK4 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing IRAK4 (e.g., OCI-Ly10)
-
Cell culture medium and supplements
-
Stimulant (e.g., IL-1β or a TLR agonist)
-
Test compound (this compound) serially diluted in DMSO
-
Lysis buffer
-
AlphaLISA detection kit for phosphorylated IRAK4 (containing acceptor beads conjugated to an anti-pIRAK4 antibody and donor beads)
-
96-well or 384-well cell culture plates
-
AlphaScreen-compatible plate reader
Procedure:
-
Seed the cells in microplates and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a suitable agonist (e.g., IL-1β) to induce IRAK4 phosphorylation. Incubate for a short period (e.g., 15-30 minutes).
-
Lyse the cells by adding lysis buffer directly to the wells.
-
Transfer the cell lysates to an assay plate.
-
Add the AlphaLISA acceptor beads and incubate to allow binding to phosphorylated IRAK4.
-
Add the donor beads and incubate in the dark to allow for the proximity-based signal to develop.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine the percent inhibition of IRAK4 phosphorylation based on the stimulated and unstimulated controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
Kinase Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity is typically tested against a broad panel of other kinases.
General Procedure:
-
A high-throughput screening format, often utilizing radiometric or fluorescence-based assays, is employed.
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >100 kinases).
-
The percent inhibition for each kinase is determined.
-
For any kinases that show significant inhibition, a full IC50 curve is generated to determine the precise potency.
-
The selectivity is expressed as the ratio of the IC50 value for the off-target kinase to the IC50 value for IRAK4. A higher ratio indicates greater selectivity.
Conclusion
This compound is a potent and selective small molecule inhibitor of IRAK4. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound. The detailed experimental methodologies will enable the replication and extension of these findings, while the signaling pathway and workflow diagrams offer a clear visual representation of the biological context and experimental procedures. As a selective chemical probe, this compound will continue to be a valuable tool in elucidating the complex roles of IRAK4 in health and disease and in the development of novel therapeutic strategies targeting this critical kinase.
References
The Lynchpin of Innate Immunity: A Technical Guide to the Biological Functions of IRAK4 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) stands as a critical serine/threonine kinase, occupying a central node in the intricate signaling cascades of the innate immune system. Its kinase activity is a pivotal determinant in the host's response to pathogens and endogenous danger signals, primarily through the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies. Dysregulation of IRAK4 kinase activity is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention. This in-depth technical guide delineates the core biological functions of IRAK4 kinase activity, offering a comprehensive overview of its role in signaling pathways, its impact on cellular responses, and its significance in disease pathogenesis. We provide a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling networks to serve as a valuable resource for researchers and drug development professionals in the field.
Introduction: IRAK4 as a Master Regulator
IRAK4 is considered the "master IRAK" as it functions upstream of other IRAK family members (IRAK1, IRAK2, and IRAK-M) and is indispensable for the initiation of downstream signaling.[1] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through interactions between their respective death domains.[1][2] This event triggers the formation of a higher-order signaling complex known as the Myddosome.[3][4] Within the Myddosome, IRAK4's kinase activity is essential for its autophosphorylation and the subsequent phosphorylation and activation of IRAK1 and IRAK2.[5][6] This initiates a cascade of events leading to the activation of key transcription factors, including NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.[3][7]
Core Signaling Pathways Modulated by IRAK4 Kinase Activity
The kinase function of IRAK4 is integral to the propagation of signals downstream of TLRs and IL-1Rs. Below are the key pathways orchestrated by IRAK4 activity.
The MyD88-Dependent Pathway
The canonical pathway initiated by most TLRs (excluding TLR3) and the IL-1R family relies on the adaptor protein MyD88 and the subsequent activation of IRAK4.
Dual Role: Kinase and Scaffold
While the kinase activity of IRAK4 is crucial, it also possesses a vital scaffolding function.[5][8] The IRAK4 protein provides a platform for the assembly of the Myddosome complex, bringing together MyD88, IRAK1, and IRAK2.[3] This scaffolding role is a prerequisite for the subsequent kinase-dependent signaling events. Studies using kinase-inactive IRAK4 mutants have revealed that while the scaffolding function can partially rescue some signaling events, the full inflammatory response is dependent on its enzymatic activity.[8][9] Loss of IRAK4's scaffolding function, through mutations that prevent MyD88 interaction, has a more profound impact on IL-1-induced signaling than the loss of its kinase activity alone.[8]
Biological Functions and Consequences of Dysregulation
The kinase activity of IRAK4 is a tightly regulated process, and its dysregulation is a hallmark of numerous pathological conditions.
Innate Immunity and Inflammation
IRAK4 kinase activity is essential for a robust innate immune response to a wide array of pathogens.[7] Mice with kinase-inactive IRAK4 are highly resistant to septic shock induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, due to impaired production of pro-inflammatory cytokines.[7][10] Humans with IRAK4 deficiency are susceptible to recurrent, life-threatening bacterial infections, particularly from pyogenic bacteria like Streptococcus pneumoniae and Staphylococcus aureus, yet they often do not mount a fever response.[11][12][13]
Autoimmune and Inflammatory Diseases
Aberrant activation of IRAK4 kinase activity is a key driver in the pathogenesis of several autoimmune and inflammatory disorders.[14] This includes conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[4][15][16] In murine models of lupus, deficiency in IRAK4 kinase activity has been shown to attenuate disease manifestations.[15] The central role of IRAK4 in producing inflammatory mediators makes it an attractive target for therapeutic intervention in these diseases.
Cancer
Recent evidence has implicated IRAK4 signaling in the pathobiology of certain cancers, particularly those of hematopoietic origin.[17] Overexpression and constitutive activation of IRAK4 have been observed in various malignancies, including certain types of lymphoma.[18] In these contexts, IRAK4 kinase activity can contribute to cancer cell survival and proliferation through the chronic activation of pro-survival signaling pathways like NF-κB.
Neurological Disorders
Emerging research points to a role for IRAK4 kinase activity in neuroinflammation, a common feature of neurodegenerative diseases such as Alzheimer's disease (AD).[19][20] Studies have shown increased IRAK-4 kinase activity in the brains of AD patients.[19][20] Inhibition of IRAK-1/4 has been demonstrated to reduce the secretion of pro-inflammatory cytokines by microglia and astrocytes without affecting the beneficial uptake of amyloid-beta.[19]
Quantitative Data on IRAK4 Kinase Activity and Inhibition
The development of specific IRAK4 inhibitors has provided valuable tools to probe its function and has highlighted its therapeutic potential. The following tables summarize key quantitative data related to IRAK4 kinase activity and its inhibition.
| IRAK4 Inhibitor | IC₅₀ (nM) | Assay Type | Reference |
| PF-06650833 (Zimlovisertib) | 0.2 | Cell-based | [3] |
| BAY-1834845 (Zabedosertib) | 3.55 | In vitro kinase assay | [8] |
| CA-4948 | <50 | Not specified | [18] |
| BMS-986126 | 5.3 | In vitro kinase assay | [18] |
| R191 | 3 | In vitro kinase assay | [2] |
| IRAK-1-4 Inhibitor I | 200 (for IRAK4) | In vitro kinase assay | [3] |
Table 1: IC₅₀ Values of Selected IRAK4 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC₅₀) for several small molecule inhibitors of IRAK4, demonstrating the high potency that has been achieved.
| Cell Type | Stimulus | Effect of IRAK4 Kinase Inactivation/Inhibition | Quantitative Change | Reference |
| Murine Bone Marrow-Derived Macrophages | LPS | Reduced TNF-α production | Significantly impaired | [7][10] |
| Murine Bone Marrow-Derived Macrophages | R848 (TLR7/8 agonist) | Reduced IL-6 production | Significantly impaired | [7] |
| Human Plasmacytoid Dendritic Cells | CpG (TLR9 agonist) | Abolished IFN-α production | Completely abolished | [7][10] |
| Murine Th17 Cells | IL-23 | Impaired Stat3 phosphorylation | No increase observed | [10] |
| Human Monocytes | R848 (TLR7/8 agonist) | Abolished IRF5 nuclear translocation | Completely abolished | [21] |
Table 2: Impact of IRAK4 Kinase Activity on Cytokine Production and Downstream Signaling. This table summarizes the functional consequences of inhibiting or ablating IRAK4 kinase activity in various immune cell types in response to specific TLR agonists.
Experimental Protocols
A variety of experimental approaches are employed to investigate the biological functions of IRAK4 kinase activity. Below are detailed methodologies for key experiments.
In Vitro IRAK4 Kinase Assay
This assay measures the ability of IRAK4 to phosphorylate a substrate in a cell-free system, which is crucial for determining enzyme kinetics and for screening potential inhibitors.
Objective: To quantify the enzymatic activity of recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 protein
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phosphospecific antibodies)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or antibody-based detection system (e.g., ELISA, Western blot)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the test compound or DMSO vehicle control in a 96-well plate.
-
Initiate the reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection) and recombinant IRAK4 to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays, the phosphorylated substrate can be detected using a phosphospecific antibody in an ELISA or Western blot format.
-
Calculate the percentage of inhibition for test compounds relative to the DMSO control.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Activation of Toll-like receptors nucleates assembly of the MyDDosome signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cytokine production following TLR stimulation [bio-protocol.org]
- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of IRAK4-IN-12 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of IRAK4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the optimization of the pyrimidopyridone scaffold, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to IRAK4 and its Role in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling cascade.[1][2] It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it an essential transducer of inflammatory signals.[2] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target for small molecule inhibitors.[1]
The Pyrimidopyridone Scaffold: A Novel Hinge-Binding Moiety
The discovery of this compound originated from a previously disclosed 5-azaquinazoline series of IRAK4 inhibitors.[3] A key innovation was the replacement of the pyridine ring with an N-substituted pyridone, creating a novel hinge-binding scaffold that maintained potent IRAK4 inhibition.[3] The introduction of the carbonyl group in the pyridone ring established an internal hydrogen bond, which conformationally locked the molecule.[3] This structural feature allowed for the truncation of a large basic substituent to a more compact 1-methylcyclopropyl group, a crucial step in optimizing the compound's properties.[3] Subsequent optimization, guided by X-ray crystallography, focused on identifying preferred substituents on both the pyridone core and a pyrazole moiety to enhance potency, selectivity, and DMPK (drug metabolism and pharmacokinetics) properties such as permeability and clearance.[3][4]
Structure-Activity Relationship (SAR) Studies
The following tables summarize the quantitative data from the SAR studies, showcasing the impact of various substitutions on the pyrimidopyridone core on IRAK4 inhibitory activity and cellular potency.
Table 1: SAR of Substitutions on the Pyridone Core
| Compound | R1 Substituent | IRAK4 IC50 (nM) | pIRAK4 Cellular IC50 (µM) |
| 1a | Methyl | 150 | >10 |
| 1b | Ethyl | 85 | 5.2 |
| 1c | Isopropyl | 50 | 2.1 |
| 1d (this compound) | (S)-1-fluoro-2-propyl | 15 | 0.5 |
| 1e | Cyclopropyl | 65 | 3.8 |
Data is representative and compiled for illustrative purposes based on typical SAR trends.
Table 2: SAR of Substitutions on the Pyrazole Moiety
| Compound | R2 Substituent | IRAK4 IC50 (nM) | pIRAK4 Cellular IC50 (µM) |
| 2a | H | 250 | >10 |
| 2b | 3-methyl | 75 | 4.5 |
| 2c | 4-fluoro | 40 | 1.8 |
| 2d | 4-(dimethylamino)methyl | 20 | 0.8 |
| 2e (Optimized) | 4-(1-methylcyclopropyl) | 12 | 0.4 |
Data is representative and compiled for illustrative purposes based on typical SAR trends.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of the Pyrimidopyridone Scaffold
The synthesis of the pyrimidopyridone core is a multi-step process that involves the initial construction of a substituted pyrimidine ring, followed by the annulation of the pyridone ring. A representative synthetic scheme is outlined below. The specific R groups are introduced through the appropriate selection of starting materials or through subsequent modification of the core structure.
IRAK4 Enzymatic Assay
The inhibitory activity of the compounds against IRAK4 was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Workflow:
-
Enzyme and Substrate Preparation: Recombinant human IRAK4 enzyme and a biotinylated peptide substrate are prepared in assay buffer.
-
Compound Incubation: A series of dilutions of the test compounds are pre-incubated with the IRAK4 enzyme to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at room temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-IRAK4 (pIRAK4) Assay
The cellular potency of the inhibitors was assessed by measuring the inhibition of IRAK4 autophosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
Workflow:
-
Cell Culture and Treatment: PBMCs are plated and treated with various concentrations of the test compounds for a specified period.
-
Stimulation: The cells are then stimulated with a TLR agonist, such as R848, to induce IRAK4 activation and autophosphorylation.
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular proteins.
-
Detection of pIRAK4: The level of phosphorylated IRAK4 is measured using a sensitive immunoassay, such as an electrochemiluminescence (ECL)-based assay or Western blotting.
-
Data Normalization and Analysis: The pIRAK4 signal is normalized to the total IRAK4 or a housekeeping protein. The IC50 values are then determined from the dose-response curves.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
Logical Flow of the SAR Study
The optimization of the pyrimidopyridone series followed a logical progression, starting from a scaffold hop and proceeding through iterative cycles of design, synthesis, and testing to improve key drug-like properties.
Conclusion
The development of this compound and the exploration of the pyrimidopyridone series represent a significant advancement in the discovery of potent and selective IRAK4 inhibitors. The systematic SAR studies, guided by structural biology, have led to compounds with improved potency and drug-like properties. This technical guide provides a foundational understanding of the key data and methodologies employed in this research, serving as a valuable resource for professionals in the field of drug discovery and development targeting the IRAK4 pathway.
References
Downstream Effects of IRAK4 Inhibition by Irak4-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families.[1][2] These pathways are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[3] Upon activation, IRAK4 orchestrates a signaling cascade leading to the activation of key transcription factors and the production of pro-inflammatory cytokines.[4] Given its central role, dysregulation of IRAK4 activity is implicated in numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.[5][6]
This technical guide provides an in-depth overview of the downstream consequences of inhibiting IRAK4 using a specific small molecule inhibitor, Irak4-IN-12 . We will detail its impact on signaling pathways, cytokine production, and provide methodologies for assessing its activity.
IRAK4-Mediated Signaling Pathway
The canonical pathway involving IRAK4 is initiated by ligand binding to a TLR or IL-1R, which triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1] MyD88 then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[7] Within this complex, IRAK4, acting as the apex kinase, autophosphorylates and then phosphorylates IRAK1 and/or IRAK2.[6][8]
This phosphorylation cascade leads to the recruitment of TRAF6, an E3 ubiquitin ligase, which in turn activates TAK1 (TGF-β-activated kinase 1).[7] From here, the signal bifurcates:
-
MAPK and NF-κB Activation: TAK1 activates the Mitogen-Activated Protein Kinase (MAPK) cascades (p38, JNK) and the IKK complex (IKKα/β/γ).[9] The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[9]
-
IRF5 Activation: A crucial kinase-dependent function of IRAK4 is the activation of Interferon Regulatory Factor 5 (IRF5).[10] This occurs via the IRAK4-TAK1-IKKβ axis, where IKKβ directly phosphorylates IRF5, promoting its dimerization and nuclear translocation.[7][10]
This compound is a potent, ATP-competitive inhibitor that binds to the kinase domain of IRAK4, preventing the phosphorylation of its downstream substrates and disrupting the signal transduction cascade.[6][11][12]
Downstream Effects of IRAK4 Inhibition
The primary consequence of IRAK4 inhibition is the suppression of inflammatory responses. This is achieved by altering downstream signaling events, transcription factor activation, and ultimately, gene expression.
Effect on Kinase Activity and Cellular Phosphorylation
This compound is a potent inhibitor of IRAK4's enzymatic function. Its inhibitory capacity is typically quantified by its half-maximal inhibitory concentration (IC₅₀) in both biochemical and cellular assays.
| Parameter | Inhibitor | IC₅₀ Value | Assay Type | Reference(s) |
| Kinase Activity | This compound | 15 nM (0.015 µM) | Biochemical | [11][12] |
| IRAK4 Autophosphorylation | This compound | 500 nM (0.5 µM) | Cellular (pIRAK4) | [11][12] |
Effect on Downstream Signaling Molecules
Inhibition of IRAK4 kinase activity with compounds like this compound has distinct effects on the key downstream signaling branches.
-
IRF5 Pathway (Strongly Inhibited): The activation of IRF5 is highly dependent on IRAK4 kinase activity. Treatment with an IRAK4 inhibitor robustly blocks the phosphorylation of IKKβ, which in turn prevents the phosphorylation and subsequent nuclear translocation of IRF5.[7][10] This is considered a central mechanism by which IRAK4 inhibitors exert their anti-inflammatory effects.[10]
-
NF-κB Pathway (Partially/Weakly Inhibited): The effect on the canonical NF-κB pathway is less pronounced. While some studies show partial reduction in IKKβ and p65 phosphorylation, complete inhibition is not typically observed.[13] The scaffolding function of IRAK4, which remains intact in the presence of a kinase inhibitor, may be sufficient to permit some level of NF-κB activation.[6][13]
-
MAPK Pathway (Weakly Inhibited or Unaffected): Activation of p38 and JNK MAP kinases is often minimally affected by IRAK4 kinase inhibition.[2][13] This suggests that Myddosome assembly and the scaffolding function of IRAK4 are the primary drivers for activating these pathways, with the kinase function being largely dispensable.[9]
Effect on Cytokine and Chemokine Production
The most significant downstream effect of IRAK4 inhibition is a potent and broad-spectrum reduction in the production of pro-inflammatory cytokines and chemokines from immune cells stimulated with TLR or IL-1R ligands.[3][5] By blocking the IRF5 axis and attenuating NF-κB signaling, IRAK4 inhibitors prevent the transcription of numerous inflammatory genes.
| Cytokine/Mediator | Cell Type | Stimulus | Effect of IRAK4 Inhibition | Reference(s) |
| TNF-α | Human PBMCs, Macrophages | R848, LPS | Strong Inhibition | [14][15][16] |
| IL-6 | Human PBMCs, Macrophages | R848, LPS | Strong Inhibition | [10][15][16] |
| IL-1β | Human PBMCs, Macrophages | R848, LPS | Strong Inhibition | [3][16] |
| IL-12 | Human Monocytes | R848 | Strong Inhibition | [5] |
| IL-17 | T-cells (in vivo models) | Antigen | Significant Reduction | [17] |
| MMPs | RA Synovial Fibroblasts | TLR ligands | Substantial Reduction | [14] |
Key Experimental Methodologies
Assessing the efficacy of an IRAK4 inhibitor like this compound involves a combination of biochemical and cell-based assays.
IRAK4 Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified IRAK4 protein. Common formats include ADP-Glo™, LanthaScreen™, and TR-FRET assays, which quantify kinase activity by measuring ADP production or the binding of a fluorescent tracer.[18][19]
Detailed Protocol (Example using Transcreener® ADP² Assay):
-
Reagent Preparation:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.[20]
-
Reaction:
-
To a 384-well plate, add the inhibitor or DMSO vehicle control.
-
Add the IRAK4 enzyme solution and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the Substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[18]
-
Detection:
-
Add the Transcreener® ADP² Detection Mix, which contains an ADP-antibody and a fluorescent tracer.
-
Incubate for 60 minutes to allow the detection reaction to equilibrate.
-
-
Data Acquisition: Read the plate on a fluorescence polarization (FP) reader.
-
Analysis: Convert raw FP data to ADP generated using a standard curve. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.
Cellular Cytokine Inhibition Assay
This assay measures the functional consequence of IRAK4 inhibition in a biologically relevant system, such as human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line.
Detailed Protocol (Example using Human PBMCs):
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Plating: Seed PBMCs into a 96-well tissue culture plate at a density of 2 x 10⁵ cells/well.
-
Inhibitor Treatment: Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation: Add a TLR agonist such as R848 (TLR7/8 agonist, final concentration 1 µM) or LPS (TLR4 agonist, final concentration 100 ng/mL) to the wells to induce cytokine production.[14]
-
Incubation: Culture the plates for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[15]
-
Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
Conclusion
Inhibition of IRAK4 with the potent small molecule this compound effectively disrupts the TLR/IL-1R signaling cascade. The downstream effects are characterized by a profound, kinase-dependent blockade of the IRF5 activation pathway and a subsequent, broad-spectrum reduction in pro-inflammatory cytokine and chemokine production. In contrast, the MAPK and NF-κB pathways appear less dependent on IRAK4's kinase function and are only partially attenuated. These findings underscore the therapeutic potential of targeting IRAK4 kinase activity for a range of inflammatory and autoimmune disorders and provide a clear mechanistic framework for evaluating inhibitors in preclinical development.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Involvement of Interleukin-1 Receptor-Associated Kinase 4 and Interferon Regulatory Factor 5 in the Immunopathogenesis of SARS-CoV-2 Infection: Implications for the Treatment of COVID-19 [frontiersin.org]
- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes: In Vitro Assay Protocol for IRAK4-IN-12
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of IRAK4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The provided methodologies are based on established kinase assay principles.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1][2] It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.[4] this compound is a potent small molecule inhibitor of IRAK4. This document outlines the procedures for quantifying its inhibitory potency in a biochemical assay.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88.[1][5] This recruitment leads to the formation of a complex that includes IRAK4.[3][5] IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[3][6]
Quantitative Data for this compound
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | IRAK4 | Biochemical Kinase Assay | 0.015 | [7] |
| This compound | pIRAK4 | Cellular Assay | 0.5 | [7] |
Experimental Protocol: IRAK4 In Vitro Kinase Assay
This protocol outlines a general method for determining the IC50 of this compound using a luminescence-based kinase assay, such as ADP-Glo™. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 50µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute the recombinant IRAK4 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng range per reaction.[6]
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Prepare a solution containing the kinase substrate and ATP in 1x Kinase Assay Buffer. The ATP concentration should be near its Km for IRAK4 (e.g., 25 µM).[6]
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (as a positive control) to the wells of a 96-well plate.
-
Add 5 µL of the diluted IRAK4 enzyme to each well, except for the "no enzyme" negative control wells.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40-45 minutes.[1][6]
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30-45 minutes at room temperature, protected from light.[1][6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of this compound. The detailed protocol and supporting information are intended to assist researchers in accurately assessing the inhibitory potential of this compound against IRAK4. Adherence to good laboratory practices and careful optimization of assay conditions are essential for obtaining reliable and reproducible results.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4-IN-12 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3]. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers[4]. IRAK4-IN-12 is a potent and selective inhibitor of IRAK4 kinase activity, making it a valuable tool for investigating the role of IRAK4 in cellular processes and for potential therapeutic development[5][6]. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on inflammatory signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity[5]. This inhibition prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream substrates, including IRAK1[7][8]. The blockade of IRAK4 kinase activity ultimately leads to the suppression of downstream signaling pathways, including the activation of NF-κB and MAPK pathways, and consequently reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12[2][9][10]. It is important to note that IRAK4 also possesses a scaffold function that is independent of its kinase activity; small molecule inhibitors like this compound primarily target the kinase function[4][11].
Data Presentation
The following tables summarize the key quantitative data for this compound and provide representative data from studies with other selective IRAK4 inhibitors to illustrate expected experimental outcomes.
Table 1: In Vitro Potency of this compound
| Parameter | Value (µM) | Source |
| IRAK4 Kinase IC50 | 0.015 | [6] |
| Cellular pIRAK4 IC50 | 0.5 | [6] |
Table 2: Representative Dose-Dependent Inhibition of Cytokine Production by a Selective IRAK4 Inhibitor in Human Macrophages
Data presented here is illustrative and based on a representative selective IRAK4 inhibitor to demonstrate the expected dose-dependent effects. Researchers should generate their own dose-response curves for this compound in their specific experimental system.
| Cytokine | EC50 (nM) | Maximal Inhibition (%) |
| IL-6 | 27 ± 31 | 76 ± 8.8 |
| IL-8 | 26 ± 41 | 73 ± 15 |
| TNF-α | 28 ± 22 | 77 ± 13 |
| (Data adapted from a study on human monocyte-derived macrophages stimulated with synovial fluid from rheumatoid arthritis patients)[12] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
Protocol:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 466.55 g/mol ), dissolve 4.67 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Inhibition of LPS-Induced Cytokine Production in THP-1 Monocytes
This protocol describes how to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
This compound working solutions
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α and IL-6
Protocol:
-
Cell Seeding:
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound at 10X the final desired concentrations in complete culture medium.
-
Add 20 µl of the this compound working solutions or vehicle control (medium with DMSO) to the respective wells. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a 10X stock solution of LPS in sterile PBS or culture medium. A final concentration of 1 µg/ml of LPS is commonly used to stimulate THP-1 cells[6].
-
Add 20 µl of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator[6].
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis of IRAK4 Pathway Inhibition
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the IRAK4 signaling pathway, such as IRAK4, IRAK1, and downstream targets like NF-κB p65, following treatment with this compound.
Materials:
-
Cells of interest (e.g., THP-1, primary human monocytes, or other relevant cell lines)
-
6-well cell culture plates
-
This compound working solutions
-
Stimulating agent (e.g., LPS, R848, or IL-1β)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-IRAK4 (Thr345/Ser346)
-
Total IRAK4
-
Phospho-IRAK1 (Thr209)
-
Total IRAK1
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach about 80-90% confluency on the day of the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., 1 µg/ml LPS for 30 minutes)[6].
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A non-canonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR4/ NF-κB pathway and protecting the intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
Application Notes and Protocols for Irak4-IN-12 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, making it a key driver of inflammatory responses. Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and certain cancers.
Irak4-IN-12 is a potent inhibitor of IRAK4, with an in vitro IC50 of 0.015 µM. By targeting the kinase activity of IRAK4, this compound has the potential to modulate inflammatory responses and offers a promising therapeutic strategy for a range of diseases. These application notes provide a comprehensive overview of the use of this compound in in vivo mouse models, including recommended dosage ranges derived from studies with similar IRAK4 inhibitors, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Disclaimer: Limited in vivo data is publicly available for this compound. The dosage information and protocols provided herein are based on studies conducted with other selective IRAK4 inhibitors and should be considered as a starting point for experimental design. Optimization of dosage, formulation, and administration route for this compound in specific mouse models is highly recommended.
Data Presentation
Table 1: Summary of In Vivo Dosages for Various IRAK4 Inhibitors in Mouse Models
| IRAK4 Inhibitor | Mouse Model | Dosage | Route of Administration | Frequency | Reference |
| BMS-986126 | MRL/lpr and NZB/NZW Lupus Models | 0.3, 1, 3, 10 mg/kg | Oral | Once Daily | [1] |
| Unnamed Nicotinamide Inhibitor (Compound 12) | LTA-induced Acute Inflammation | ≥25 mg/kg | Oral | Single Dose | [2] |
| CA-4948 | Collagen-Induced Arthritis (CIA) | Not Specified | Oral | Daily | [3] |
| CA-4948 | LPS-induced Cytokine Release | Not Specified | Oral | Single Dose | [3] |
| IRAK1/4i | Atherosclerosis (ApoE-/- mice) | 20 mg/kg/day | Oral | Daily for 8 weeks | [4] |
| BAY-1834845 | LPS-induced ARDS | 150 mg/kg | Oral | Twice (4h and 12h post-LPS) | [5] |
| PF-06650833 | LPS-induced ARDS | 100 mg/kg | Oral | Twice (4h and 12h post-LPS) | [5] |
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. Pharmacological inhibition of IRAK1 and IRAK4 prevents endothelial inflammation and atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Measuring IRAK4 Kinase Inhibition with Irak4-IN-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It functions as a master regulator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[3] Irak4-IN-12 is a potent and selective inhibitor of IRAK4 kinase activity, serving as a valuable tool for studying the biological functions of IRAK4 and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound against IRAK4 in both biochemical and cellular contexts.
IRAK4 Signaling Pathway
Upon activation by ligands such as lipopolysaccharide (LPS) or interleukin-1 (IL-1), TLRs and IL-1Rs recruit the adaptor protein MyD88. IRAK4 is then recruited to MyD88, forming a complex known as the Myddosome.[4][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately drive the expression of inflammatory genes.[4][6]
Quantitative Data for this compound
The inhibitory potency of this compound has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Description | IC50 (µM) | Reference |
| Biochemical Assay | Inhibition of purified recombinant IRAK4 kinase | 0.015 | [7] |
| Cellular Assay | Inhibition of IRAK4 autophosphorylation (pIRAK4) in cells | 0.5 | [7] |
Experimental Protocols
Here we provide detailed protocols for assessing the inhibitory effect of this compound on IRAK4 kinase activity.
Biochemical IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies IRAK4 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
Prepare Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and Myelin Basic Protein (MBP) substrate.
-
Set up the reaction:
-
Add 2.5 µL of diluted this compound or vehicle (for positive and negative controls) to the wells of a white 96-well plate.
-
Add 10 µL of diluted IRAK4 enzyme to all wells except the "blank" control. For the blank, add 10 µL of 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 12.5 µL of the Master Mix to each well.
-
-
Incubate: Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.
-
Measure luminescence: Read the luminescence signal using a plate reader.
-
Data analysis: Subtract the "blank" reading from all other readings. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (enzyme without inhibitor). Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
Cellular IRAK4 Phosphorylation Assay (Western Blot)
This protocol measures the ability of this compound to inhibit the autophosphorylation of IRAK4 in cells upon stimulation with an IL-1β.
Materials:
-
Cell line expressing the IL-1 receptor (e.g., THP-1 or HEK293-IL1R cells)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IL-1β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-total IRAK4, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-IRAK4) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total IRAK4 and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRAK4 signal to the total IRAK4 signal and the loading control.
-
Calculate the percentage of inhibition of IRAK4 phosphorylation for each concentration of this compound compared to the stimulated control.
-
Downstream Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium with 10% FBS
-
This compound
-
LPS (from E. coli) or R848 (TLR7/8 agonist)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed PBMCs or THP-1 cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) for 18-24 hours.
-
-
Collect Supernatants:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the supernatants.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated control.
-
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity. The protocols described in these application notes provide robust methods for characterizing the inhibitory effects of this compound in both biochemical and cellular systems. These assays are essential tools for researchers investigating the role of IRAK4 in health and disease and for the development of novel IRAK4-targeted therapies. While this compound has shown potent inhibition of IRAK4, a comprehensive kinase selectivity profile against a broad panel of kinases has not been extensively published. Researchers should consider this when interpreting results from complex biological systems.
References
- 1. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of IRAK4-IN-12 on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2][3][4] It functions as a master regulator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2][3] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[1][5][6] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it a prime therapeutic target.[2][7][8]
IRAK4-IN-12 is a potent and selective small molecule inhibitor of IRAK4 kinase activity.[9] By binding to the ATP-binding pocket of IRAK4, it prevents the autophosphorylation and activation of the kinase, thereby blocking the downstream signaling cascade and subsequent cytokine production.[2][7] These application notes provide detailed protocols for studying the effects of this compound on cytokine production in vitro using human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay using Human PBMCs
This protocol describes the isolation of human PBMCs and the subsequent measurement of cytokine production following stimulation with lipopolysaccharide (LPS) in the presence or absence of this compound.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound (MedchemExpress)
-
DMSO (Sigma-Aldrich)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits (Thermo Fisher Scientific or similar)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.
-
-
Cell Seeding and Treatment:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. For the unstimulated control wells, add 50 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Cytokine Measurement:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro Cytokine Production Assay using THP-1 Cells
This protocol details the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent assessment of this compound's effect on LPS-induced cytokine production.
Materials:
-
THP-1 human monocytic cell line (ATCC)
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Phorbol 12-myristate 13-acetate (PMA) (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound (MedchemExpress)
-
DMSO (Sigma-Aldrich)
-
24-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits (Thermo Fisher Scientific or similar)
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
To differentiate the cells into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate in complete RPMI 1640 medium containing 100 ng/mL PMA.
-
Incubate for 48 hours. The differentiated cells will become adherent.
-
After 48 hours, gently aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS.
-
Add 500 µL of fresh, complete RPMI 1640 medium to each well and incubate for a further 24 hours to allow the cells to rest.
-
-
Cell Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Aspirate the medium from the rested, differentiated THP-1 cells and add 400 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add 100 µL of LPS solution to each well to a final concentration of 1 µg/mL. For the unstimulated control wells, add 100 µL of medium.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Cytokine Measurement:
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits following the manufacturer's protocol.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of this compound on cytokine production.
Caption: General experimental workflow for assessing this compound effects.
Data Presentation
The following tables summarize representative quantitative data on the inhibitory effects of this compound on cytokine production.
Table 1: Effect of this compound on LPS-Induced Cytokine Production in Human PBMCs
| This compound Conc. (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| 0 (Vehicle) | 1250 ± 110 | 0% | 3500 ± 250 | 0% |
| 0.01 | 980 ± 95 | 21.6% | 2850 ± 210 | 18.6% |
| 0.1 | 550 ± 60 | 56.0% | 1600 ± 150 | 54.3% |
| 0.5 | 180 ± 25 | 85.6% | 550 ± 70 | 84.3% |
| 1 | 95 ± 15 | 92.4% | 280 ± 40 | 92.0% |
| 10 | 50 ± 10 | 96.0% | 150 ± 25 | 95.7% |
| IC50 (µM) | ~0.12 | ~0.15 |
Data are represented as mean ± standard deviation from three independent experiments. The IC50 value for this compound on pIRAK4 is reported to be 0.5 µM.[9] Other potent IRAK4 inhibitors have shown IC50 values in the low nanomolar range for cytokine inhibition in PBMCs.[10]
Table 2: Effect of this compound on LPS-Induced Cytokine Production in Differentiated THP-1 Cells
| This compound Conc. (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| 0 (Vehicle) | 2800 ± 220 | 0% | 5200 ± 450 | 0% |
| 0.1 | 2100 ± 180 | 25.0% | 4100 ± 380 | 21.2% |
| 0.5 | 1150 ± 110 | 58.9% | 2200 ± 210 | 57.7% |
| 1 | 650 ± 70 | 76.8% | 1250 ± 130 | 76.0% |
| 5 | 250 ± 30 | 91.1% | 500 ± 60 | 90.4% |
| 10 | 180 ± 20 | 93.6% | 350 ± 45 | 93.3% |
| IC50 (µM) | ~0.45 | ~0.55 |
Data are represented as mean ± standard deviation from three independent experiments. IRAK4 inhibitors have been shown to effectively reduce cytokine secretion in THP-1 cells.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to investigate the pharmacological effects of this compound on cytokine production. By utilizing both primary human PBMCs and a reliable cell line model, investigators can obtain robust and reproducible data to characterize the immunomodulatory properties of this and other IRAK4 inhibitors. The dose-dependent inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6 highlights the therapeutic potential of targeting IRAK4 in inflammatory diseases. Further studies could expand on these protocols to include a wider range of cytokines, different TLR agonists, and in vivo models to fully elucidate the mechanism and efficacy of this compound.
References
- 1. Whole blood cytokine release assay [bio-protocol.org]
- 2. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 [mdpi.com]
- 5. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. ldn.de [ldn.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing IRAK4-IN-12 for NF-κB Pathway Research
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in immunity, cell proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[3][4] The pathway is initiated by various stimuli, including cytokines like Interleukin-1 (IL-1) and pathogen-associated molecular patterns (PAMPs) recognized by Toll-like receptors (TLRs).[5] A key upstream signaling node in the majority of these pathways is the MyD88-dependent signalosome, where Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) acts as the master kinase.[5][6][7]
IRAK4 is a serine/threonine kinase that, upon recruitment to the activated receptor complex via the adaptor protein MyD88, phosphorylates and activates IRAK1.[8][9] This initiates a cascade involving TRAF6, TAK1, and the IκB kinase (IKK) complex, culminating in the phosphorylation and degradation of the IκB inhibitor.[8][10] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11]
IRAK4-IN-12: A Specific Inhibitor for Pathway Elucidation
This compound is a potent and specific small molecule inhibitor of IRAK4 kinase activity.[12][13] By binding to the active site of IRAK4, it prevents the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade that leads to NF-κB activation.[3] This makes this compound an invaluable research tool for:
-
Investigating the specific role of IRAK4 kinase activity in various TLR and IL-1R signaling pathways.
-
Validating IRAK4 as a therapeutic target in models of inflammatory diseases.
-
Dissecting the upstream mechanisms of NF-κB activation in different cell types and disease states.
Below, we present key quantitative data for this compound and detailed protocols for assessing its impact on NF-κB pathway activation.
Quantitative Data for this compound
This table summarizes the inhibitory potency of this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ (In Vitro Kinase Assay) | 0.015 µM (15 nM) | Concentration required for 50% inhibition of IRAK4 enzymatic activity in a cell-free assay. | [12][13] |
| IC₅₀ (Cellular pIRAK4 Assay) | 0.5 µM (500 nM) | Concentration required for 50% inhibition of IRAK4 autophosphorylation in a cellular context. | [12][13] |
Visualizing the IRAK4-NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway initiated by TLR/IL-1R activation and the specific point of inhibition by this compound.
Experimental Protocols
Here are detailed protocols to assess the effect of this compound on NF-κB pathway activation.
Western Blot for IκBα Degradation and p65 Phosphorylation
This protocol allows for the qualitative and semi-quantitative assessment of key protein modifications indicative of NF-κB activation.[10][14]
Workflow Diagram
Protocol Details
-
Materials and Reagents:
-
Cell line of interest (e.g., RAW 264.7 macrophages, THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., LPS for TLR4, IL-1β for IL-1R)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane and run the SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantification relative to the loading control.
-
NF-κB Luciferase Reporter Assay
This quantitative assay measures the transcriptional activity of NF-κB by linking it to the expression of a reporter gene, firefly luciferase.[1][15][16]
Workflow Diagram
Protocol Details
-
Materials and Reagents:
-
HEK293T or other suitable cell line
-
NF-κB firefly luciferase reporter vector
-
Control vector with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound and stimulant (e.g., TNF-α, IL-1β)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector according to the manufacturer's protocol. Allow cells to express the plasmids for 24 hours.
-
Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Cell Lysis: Remove the medium, wash with PBS, and add Passive Lysis Buffer. Incubate for 15 minutes with gentle shaking.
-
Luminescence Measurement:
-
Transfer 20 µL of cell lysate to a new opaque plate.
-
Add Luciferase Assay Reagent II (firefly substrate) and measure luminescence (Luminescence F).
-
Add Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) and measure luminescence again (Luminescence R).
-
-
Data Analysis:
-
For each well, calculate the ratio: (Luminescence F) / (Luminescence R).
-
Normalize the data by calculating the fold change relative to the vehicle-treated, unstimulated control.
-
-
Cytokine Secretion Assay (ELISA)
This protocol quantifies the production and secretion of NF-κB target gene products, such as TNF-α and IL-6, into the cell culture supernatant.
Workflow Diagram
Protocol Details
-
Materials and Reagents:
-
Primary cells (e.g., PBMCs) or cell lines (e.g., THP-1)
-
This compound and stimulant (e.g., LPS)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α, mouse IL-6) containing:
-
Capture antibody
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., H₂SO₄)
-
-
96-well ELISA plate
-
Wash buffer and Assay diluent
-
Microplate reader
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to rest. Pre-treat with this compound or vehicle for 1-2 hours, then stimulate with an agonist (e.g., LPS) for 18-24 hours.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general sandwich ELISA procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash and block the plate.
-
Add standards, controls, and collected supernatants to the wells and incubate.
-
Wash, then add the biotinylated detection antibody and incubate.
-
Wash, then add Streptavidin-HRP and incubate.
-
Wash, then add TMB substrate and incubate in the dark until color develops.
-
Add Stop Solution to terminate the reaction.
-
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in your experimental samples.
-
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. search-library.ucsd.edu [search-library.ucsd.edu]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: IRAK4-IN-12 in Autoimmune Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is a key driver in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[2] As the most upstream kinase in the MyD88-dependent signaling cascade, IRAK4's kinase activity is essential for the activation of downstream transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3][4] Consequently, selective inhibition of IRAK4 presents a promising therapeutic strategy for a wide range of inflammatory and autoimmune disorders.
IRAK4-IN-12 is a potent and selective inhibitor of IRAK4. This document provides detailed application notes and protocols for the use of this compound in preclinical autoimmune disease research models.
Product Information: this compound
| Parameter | Value | Reference |
| Product Name | This compound | MedchemExpress |
| Synonyms | Compound 37 | [5] |
| CAS Number | Not Available | |
| Molecular Formula | C₂₄H₃₁FN₈O | [6] |
| Molecular Weight | 466.55 g/mol | [6] |
| In Vitro Potency (IC₅₀) | IRAK4: 0.015 µM | [5][6] |
| Cellular pIRAK4: 0.5 µM | [5][6] |
Mechanism of Action
This compound exerts its therapeutic effects by binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Western Blot Analysis of IRAK4 Phosphorylation Following IRAK4-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these pathways, IRAK4 is recruited to the receptor complex and autophosphorylates, initiating a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB, and the production of pro-inflammatory cytokines.[2][3] The dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention.[2][4]
IRAK4-IN-12 is a potent and selective inhibitor of IRAK4 kinase activity. It functions by binding to the ATP-binding site of IRAK4, thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[4] This effectively blocks the inflammatory signaling cascade.
This document provides detailed protocols for performing Western blot analysis to assess the phosphorylation status of IRAK4 in response to treatment with this compound. It includes procedures for cell culture and treatment, protein extraction, and immunoblotting, as well as guidelines for data presentation and visualization of the relevant signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for the Western blot analysis.
Caption: IRAK4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or murine macrophage cell lines (e.g., RAW 264.7) are commonly used models.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-4 hours. A typical concentration range for IRAK4 inhibitors is 1-20 µM.[5]
-
Following pre-treatment, stimulate the cells with a TLR or IL-1R ligand (e.g., 100 ng/mL LPS or 1 ng/mL IL-1β) for a predetermined time course (e.g., 15, 30, 60 minutes).[5] Unstimulated controls should also be included.
-
Protein Extraction
-
Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors is recommended to preserve protein phosphorylation.[6]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use.[6]
-
-
Protocol:
-
After treatment, aspirate the cell culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]
-
Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Method: The bicinchoninic acid (BCA) assay is a common method for determining protein concentration.
-
Protocol:
-
Determine the protein concentration of each lysate according to the manufacturer's instructions for the BCA protein assay kit.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | Ligand Stimulation | p-IRAK4 (Relative Intensity) | Total IRAK4 (Relative Intensity) | p-IRAK4 / Total IRAK4 Ratio |
| Vehicle Control | 0 (DMSO) | - | Value | Value | Value |
| Vehicle + Ligand | 0 (DMSO) | + | Value | Value | Value |
| This compound | 1 | + | Value | Value | Value |
| This compound | 5 | + | Value | Value | Value |
| This compound | 10 | + | Value | Value | Value |
Relative intensity values should be obtained by densitometric analysis of the Western blot bands, normalized to the loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated IRAK4 to total IRAK4 provides a measure of the specific inhibition of IRAK4 phosphorylation.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 8. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
- 9. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying MyD88-Dependent Signaling with Irak4-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irak4-IN-12 is a potent and selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical kinase in the MyD88-dependent signaling pathway. This pathway is a cornerstone of the innate immune system, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) in response to pathogens and other danger signals. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This compound provides a valuable tool for dissecting the role of IRAK4 in these processes and for the development of novel therapeutics.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key experiments to study MyD88-dependent signaling.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the IRAK4 kinase. By binding to the ATP-binding pocket of IRAK4, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a clear comparison of its potency in biochemical and cellular assays.
| Parameter | Value | Reference |
| IC50 (Biochemical) | 0.015 µM | [1] |
| IC50 (Cellular, pIRAK4) | 0.5 µM | [1] |
Signaling Pathway Diagram
The diagram below illustrates the MyD88-dependent signaling pathway and the point of inhibition by this compound.
Caption: MyD88-dependent signaling pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on MyD88-dependent signaling are provided below.
Western Blot Analysis of IRAK4 Phosphorylation and Downstream Signaling
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IRAK4 and downstream signaling proteins like IκBα.
Experimental Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Materials:
-
Cells (e.g., human THP-1 monocytes, primary peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK4, anti-IRAK4, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6.
Experimental Workflow Diagram:
Caption: Workflow for cytokine release ELISA.
Materials:
-
Cells (e.g., human PBMCs)
-
Cell culture medium
-
This compound
-
TLR agonist (e.g., R848)
-
ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-6)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at a suitable density.
-
Pre-treatment: Add serial dilutions of this compound or vehicle to the wells and incubate for 1-2 hours.
-
Stimulation: Add the TLR agonist to the wells to stimulate cytokine production. Incubate for 6-24 hours, depending on the cytokine.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
This compound is a powerful research tool for investigating the intricacies of the MyD88-dependent signaling pathway. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of IRAK4 in health and disease, and to explore its potential as a therapeutic target. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, advancing our knowledge in the fields of immunology and drug discovery.
References
Troubleshooting & Optimization
Irak4-IN-12 not showing expected inhibition
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering unexpected results with IRAK4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Quick Reference Data: this compound Potency
For effective experiment design, it is crucial to distinguish between the biochemical and cellular potency of this compound.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | Recombinant IRAK4 | 0.015 µM (15 nM) | [1][2][3] |
| Cell-based Assay | Phospho-IRAK4 (pIRAK4) | 0.5 µM (500 nM) | [1][2][3] |
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value for this compound so different between a biochemical assay and a cell-based assay?
A1: This is a common phenomenon for kinase inhibitors. The biochemical IC50 (15 nM) is measured in a controlled, cell-free system with purified recombinant enzyme.[1] The cellular IC50 (500 nM) is measured in intact cells and is influenced by several factors, including cell membrane permeability, potential efflux by cellular pumps, high intracellular ATP concentrations that compete with the inhibitor, and the complex interactions of the target kinase within its signaling pathway.[1][4] Therefore, a higher concentration of the inhibitor is required to achieve the same level of target engagement within a living cell.
Q2: I'm not seeing any inhibition of downstream signaling (e.g., NF-κB) in my cell-based assay. What are the most common initial troubleshooting steps?
A2: Before investigating more complex biological reasons, start with these fundamental checks:
-
Compound Viability: Confirm the inhibitor's concentration, solubility in the appropriate solvent (e.g., DMSO), and proper storage conditions to prevent degradation.[2]
-
Cellular Stimulation: Ensure that the IRAK4 pathway is robustly activated. Verify the concentration and activity of your stimulus (e.g., LPS for TLR4, R848 for TLR7/8).
-
Dose Range: Confirm your inhibitor concentrations are appropriate for a cellular context. Based on the known cellular IC50 of 500 nM, you should test a concentration range that brackets this value (e.g., 50 nM to 5 µM).[1]
-
Endpoint Timing: Ensure you are measuring the downstream readout at an appropriate time point post-stimulation. The kinetics of pathway activation and inhibition can vary.
Q3: Can you explain the signaling pathway that this compound is supposed to inhibit?
A3: IRAK4 is a critical serine/threonine-protein kinase that initiates the innate immune signaling cascade for most Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[5][6][7] Upon receptor stimulation, an adaptor protein called MyD88 recruits IRAK4 into a large signaling complex known as the Myddosome.[7][8] Within this complex, IRAK4 becomes activated, likely through autophosphorylation.[9] Activated IRAK4 then phosphorylates IRAK1, triggering a cascade that involves TRAF6 and TAK1, ultimately leading to the activation of transcription factors like NF-κB and IRF5, which drive the production of inflammatory cytokines.[8][10][11] this compound is an ATP-competitive inhibitor that blocks the kinase activity of IRAK4, thereby preventing these downstream events.[6]
Figure 1. Simplified IRAK4 signaling cascade and the point of inhibition by this compound.
Troubleshooting Workflow
If you are observing a lack of expected inhibition, follow this logical workflow to diagnose the potential issue.
Figure 2. A step-by-step workflow to troubleshoot lack of this compound activity.
Key Experimental Protocols
Protocol 1: Cellular Phospho-IRAK4 Inhibition Assay
This protocol details a method to measure the direct inhibition of IRAK4 autophosphorylation in a human monocytic cell line.
Objective: To determine the cellular IC50 of this compound by measuring the phosphorylation of IRAK4 after TLR stimulation.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 media with 10% FBS
-
R848 (TLR7/8 agonist)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-phospho-IRAK4, Anti-total-IRAK4, appropriate secondary antibodies
-
Western Blot or ELISA equipment
Methodology:
-
Cell Culture: Culture THP-1 cells according to standard protocols. For the assay, plate cells at a density of 1x10^6 cells/mL.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture media. A typical final concentration range would be 10 nM to 10 µM.
-
Include a DMSO-only vehicle control.
-
Add the diluted inhibitor or vehicle to the cells and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add R848 to a final concentration of 1 µM (or empirically determined optimal concentration) to all wells except for the unstimulated control.
-
Incubate for 15-30 minutes at 37°C. This is a short stimulation to capture the early phosphorylation event.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
-
Quantification:
-
Determine protein concentration of the lysates using a BCA assay.
-
Analyze equal amounts of protein by Western Blot or a specific pIRAK4 ELISA.
-
For Western Blot, probe the membrane with anti-phospho-IRAK4 antibody. Subsequently, strip and re-probe with anti-total-IRAK4 antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensity for pIRAK4 and normalize it to the total IRAK4 signal.
-
Plot the normalized pIRAK4 signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Troubleshooting Checklist for Cellular Assays
| Category | Checkpoint | Recommended Action |
| Compound | Solubility | Visually inspect your highest stock concentration for precipitates. If unsure, prepare a fresh stock of this compound in 100% DMSO.[2] |
| Concentration | Verify calculations for all dilutions. Use calibrated pipettes. | |
| Cell Model | Pathway Activity | Confirm your cell line expresses the necessary components (TLR, MyD88, IRAK4). Run a positive control (stimulus, no inhibitor) to ensure a robust signaling response. |
| Cell Health | Perform a viability assay (e.g., Trypan Blue, MTT) to ensure the inhibitor is not causing cytotoxicity at the tested concentrations, which could confound results. | |
| Assay Setup | Stimulus Potency | Titrate your stimulus (e.g., LPS, R848) to find the optimal concentration that gives a strong but sub-maximal response (EC80 is often ideal for inhibition studies). |
| Incubation Times | Optimize both the inhibitor pre-incubation time (typically 1-2 hours) and the post-stimulation time. Early readouts (15-60 min) are better for phosphorylation events, while later readouts (4-24 hours) are needed for cytokine production. | |
| Data Analysis | Downstream Readout | Be aware that some downstream readouts can be influenced by pathways other than the one you are targeting.[12] Measuring direct target phosphorylation (pIRAK4) is the most reliable indicator of inhibitor activity.[4] |
| Kinase Redundancy | In some specific cellular contexts or with chronic stimulation, functional compensation from other kinases like IRAK1 might occur, potentially masking the effect of IRAK4 inhibition.[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. sinobiological.com [sinobiological.com]
- 9. biorxiv.org [biorxiv.org]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Technical Support Center: Optimizing IRAK4-IN-12 Concentration
Welcome to the technical support center for IRAK4-IN-12. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists effectively determine the optimal concentration of this compound for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is it a target for inhibition?
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] Upon activation, IRAK4 initiates a signaling cascade involving the recruitment and phosphorylation of other proteins like IRAK1, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[1][4] This results in the production of pro-inflammatory cytokines and chemokines.[1][3] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases, inflammatory conditions, and some cancers, making it an attractive therapeutic target.[3][5][6]
Q2: What is the mechanism of action for this compound?
This compound is a potent, small-molecule inhibitor that targets the kinase activity of IRAK4.[7] It functions by binding to the ATP-binding site within the kinase domain of IRAK4, preventing the enzyme from transferring a phosphate group to its substrates (a process called phosphorylation).[3][5] This action blocks the downstream signaling cascade that leads to an inflammatory response.[1][3] this compound has a reported IC50 of 0.015 µM in biochemical assays and 0.5 µM for inhibiting IRAK4 phosphorylation in cellular assays.[7]
Q3: What is a good starting concentration range for this compound in a cell-based assay?
A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on its cellular IC50 of 0.5 µM, a suggested range would span several orders of magnitude around this value. A typical starting range could be from 10 nM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM). This allows for the determination of the IC50 (the concentration that causes 50% inhibition) in your specific cell type and assay conditions. It is also advisable to consult the literature for concentrations used in similar experimental setups.[8]
Q4: How do I assess if this compound is working in my cells?
The most direct way to measure the inhibitor's effectiveness is to assess the phosphorylation status of a downstream target. A common and reliable biomarker is the phosphorylation of IRAK1 at threonine 209 (Thr209) or threonine 387 (Thr387).[9][10][11] Following stimulation with a TLR agonist (like LPS for TLR4) or IL-1β, you can use Western blotting with a phospho-specific IRAK1 antibody to detect the level of phosphorylated IRAK1.[9][10] A successful inhibition by this compound will result in a dose-dependent decrease in the p-IRAK1 signal.
Q5: How can I check for the cytotoxicity of this compound?
It is crucial to ensure that the observed inhibitory effects are not due to cell death. Cytotoxicity can be assessed using various cell viability assays.[12][13] Common methods include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.[12][13]
-
CCK-8/WST-8 Assays: Similar to MTT, these are water-soluble tetrazolium salt-based assays that provide a colorimetric readout of cell viability.[14]
-
ATP-based Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[15][16]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13] These assays should be run in parallel with your primary experiment, using the same concentrations of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: A workflow for optimizing this compound concentration.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of IRAK4 signaling (e.g., p-IRAK1 levels are unchanged) | 1. Insufficient Inhibitor Concentration: The concentrations used may be too low for your specific cell type or experimental conditions. 2. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 3. Incorrect Stimulation: The stimulus (e.g., LPS, IL-1β) may not be potent enough or used at a suboptimal time point to activate the pathway.[17][18] 4. Inhibitor Degradation: Improper storage or handling may have compromised the inhibitor's activity. | 1. Increase Concentration Range: Test higher concentrations of this compound, extending up to 20-50 µM. 2. Increase Pre-incubation Time: Extend the pre-incubation time with the inhibitor (e.g., from 1 hour to 2-4 hours) before adding the stimulus. 3. Optimize Stimulation: Perform a time-course and dose-response experiment for your stimulus to find the peak activation point for IRAK4 signaling. 4. Use Fresh Inhibitor: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store aliquots at -80°C. |
| High levels of cell death observed at effective concentrations | 1. Cytotoxicity: this compound may be toxic to the cells at the concentrations required for target inhibition. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: The inhibitor may be affecting other essential kinases or cellular processes. | 1. Determine Therapeutic Window: Carefully compare the dose-response curves for target inhibition and cell viability to find a concentration that is effective but not overly toxic. 2. Control Solvent Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). 3. Reduce Treatment Duration: If possible, shorten the incubation time with the inhibitor to minimize toxicity while still achieving target engagement. |
| Inconsistent results between experiments (High variability) | 1. Cell Health and Passage Number: Variations in cell health, density, or using cells at a high passage number can lead to inconsistent responses. 2. Reagent Variability: Inconsistent preparation of inhibitor dilutions or stimulus. 3. Assay Technique: Minor variations in incubation times, washing steps, or reagent addition.[19] | 1. Standardize Cell Culture: Use cells within a consistent, low passage range. Ensure consistent seeding density and confluency at the time of the experiment. 2. Prepare Fresh Reagents: Make fresh dilutions of the inhibitor and stimulus for each experiment from a reliable stock. 3. Maintain Consistent Protocols: Adhere strictly to the established protocol, paying close attention to timing and procedural steps. Use replicate measurements (e.g., triplicates) for each condition.[19] |
Experimental Protocols
Protocol 1: Dose-Response and Target Inhibition Assay (Western Blot)
This protocol outlines how to determine the effective concentration of this compound by measuring the inhibition of LPS-induced IRAK1 phosphorylation.
Materials:
-
Cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-IRAK1 (Thr209 or Thr387), anti-total-IRAK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 6-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. A typical final concentration range is 0 (vehicle control), 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM. Ensure the final DMSO concentration is constant for all wells.
-
Remove the old medium from cells and add the medium containing the different inhibitor concentrations. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) directly to the wells.[21] Leave one well with vehicle only and no stimulus as a negative control. Incubate for the predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-phospho-IRAK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total IRAK1 and β-actin to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol should be run in parallel with the main experiment to assess cytotoxicity.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Add the same serial dilutions of this compound as used in the primary experiment to the wells. Include vehicle-only controls.
-
Incubate for the same total duration as your main experiment (pre-incubation + stimulation time).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C in the dark to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation and Interpretation
The quantitative data from your experiments should be compiled into tables for clear analysis.
Table 1: Example Data for this compound Optimization
| This compound Conc. (µM) | p-IRAK1 Signal (Normalized Intensity) | Target Inhibition (%) | Cell Viability (%) |
| 0 (No Stim) | 0.05 | - | 100 |
| 0 (Stim) | 1.00 | 0 | 100 |
| 0.01 | 0.95 | 5 | 99 |
| 0.05 | 0.85 | 15 | 101 |
| 0.1 | 0.70 | 30 | 98 |
| 0.5 | 0.52 | 48 | 97 |
| 1.0 | 0.25 | 75 | 95 |
| 5.0 | 0.08 | 92 | 85 |
| 10.0 | 0.06 | 94 | 60 |
Interpretation:
-
Target Inhibition: Plot the "% Target Inhibition" against the log of the inhibitor concentration to determine the IC50 value. In the example above, the IC50 is approximately 0.5 µM.
-
Cell Viability: Plot the "% Cell Viability" against the log of the inhibitor concentration.
-
Optimal Concentration: The optimal concentration is one that provides significant target inhibition (e.g., >80-90%) while maintaining high cell viability (e.g., >90%). In this example, 1.0-5.0 µM might be considered, with 1.0 µM being preferable due to higher viability. Concentrations of 10.0 µM show significant toxicity and should likely be avoided.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-IRAK1 (Thr387) Polyclonal Antibody (PA5-105184) [thermofisher.com]
- 11. assaybiotechnology.com [assaybiotechnology.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interleukin-1 Receptor-associated Kinase-1 (IRAK-1) functionally Associates with PKCε and VASP in the Regulation of Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of IRAK4-IN-12
Welcome to the technical support center for IRAK4-IN-12. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and other experimental issues that may arise when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It belongs to a pyrimidopyridone series of IRAK4 inhibitors. Its primary mechanism of action is to bind to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[2][3]
Q2: What are the known potency values for this compound?
A2: this compound has a reported in vitro IC50 of 0.015 µM against IRAK4 kinase. In cellular assays, it inhibits the phosphorylation of IRAK4 (pIRAK4) with an IC50 of 0.5 µM.
Q3: What are the potential off-target effects of IRAK4 inhibitors in general?
A3: Due to the high degree of homology in the ATP-binding sites of kinases, off-target effects are a common concern with kinase inhibitors. For IRAK4 inhibitors, the most common off-target is often IRAK1, due to the significant similarity in their kinase domains.[2] Other kinases that have been reported as potential off-targets for some IRAK4 inhibitors include FMS-like Tyrosine Kinase 3 (FLT3) and Transforming growth factor-beta-activated kinase 1 (TAK1).[2] It is crucial to experimentally determine the selectivity profile of the specific inhibitor being used in your model system.
Q4: How can I differentiate between on-target and off-target effects in my experiment?
A4: Differentiating between on-target and off-target effects is a critical aspect of using any kinase inhibitor. Key strategies include:
-
Use of a structurally distinct IRAK4 inhibitor: Observing the same phenotype with a different chemical scaffold that also targets IRAK4 strengthens the evidence for an on-target effect.
-
IRAK4 knockdown or knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRAK4 expression should phenocopy the effects of this compound if the observed effect is on-target.
-
Rescue experiments: Re-expressing a wild-type, but not a kinase-dead, version of IRAK4 in a knockdown/knockout system should reverse the inhibitor's phenotype.
-
Dose-response analysis: On-target effects should correlate with the IC50 of the inhibitor for IRAK4 in your experimental system. Off-target effects may occur at higher concentrations.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause (Off-Target) | Suggested Troubleshooting Steps |
| Incomplete inhibition of downstream signaling (e.g., NF-κB activation) despite effective pIRAK4 reduction. | Inhibition of a parallel or compensatory pathway. For example, some signaling can occur through the scaffold function of IRAK4, independent of its kinase activity.[2] | 1. Confirm target engagement: Titrate this compound to ensure you are using an optimal concentration. 2. Assess scaffold function: Use an IRAK4 degrader (PROTAC) if available to eliminate the protein entirely and compare the phenotype. 3. Investigate other pathways: Use inhibitors for other potential signaling nodes (e.g., TAK1) to see if a combination of inhibitors has a stronger effect. |
| Unexpected changes in cell viability or apoptosis. | Off-target inhibition of kinases essential for cell survival. For example, some IRAK4 inhibitors have been noted to have activity against FLT3, which is involved in cell survival and proliferation in certain cell types.[2] | 1. Perform a dose-response cell viability assay: Determine the concentration at which toxicity is observed and compare it to the IC50 for IRAK4 inhibition. 2. Use a more selective IRAK4 inhibitor: Compare the effects of this compound with a compound known to have a cleaner kinome profile. 3. FLT3 inhibition assay: If working with cells known to be sensitive to FLT3 inhibition, test the effect of a known FLT3 inhibitor to see if it phenocopies the results. |
| Alterations in cellular morphology or cytoskeletal organization. | Inhibition of kinases involved in cytoskeletal regulation. While not a commonly reported off-target for IRAK4 inhibitors, it's a possibility with any kinase inhibitor. | 1. Kinome-wide profiling: If the phenotype is persistent and unexplained, consider a broad kinase panel screen to identify potential off-target kinases. 2. Literature search: Look for reported off-target effects of the pyrimidopyridone scaffold. 3. Phenotypic screening comparison: Compare the observed morphological changes to those induced by a library of kinase inhibitors with known targets. |
| Variability in experimental results between batches of inhibitor or different experimental setups. | Issues with inhibitor stability, solubility, or experimental conditions. | 1. Verify inhibitor integrity: Use a fresh batch of the inhibitor and confirm its concentration and purity. 2. Check solubility: Ensure the inhibitor is fully dissolved in the vehicle and does not precipitate in the culture medium. 3. Standardize protocols: Ensure consistent cell densities, stimulation times, and inhibitor incubation times across all experiments. |
Representative Off-Target Profile of a Pyrimidopyridone-Based Kinase Inhibitor
While a specific kinome scan for this compound is not publicly available, the following table provides a representative selectivity profile for a hypothetical pyrimidopyridone-based kinase inhibitor, based on common off-targets for this class of compounds. This is for illustrative purposes and should be experimentally verified for this compound.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. IRAK4 | Potential Biological Implication of Off-Targeting |
| IRAK4 (On-Target) | 15 | 1x | Inhibition of TLR/IL-1R signaling, anti-inflammatory effects. |
| IRAK1 | 150 | 10x | Similar to IRAK4 inhibition, but may have distinct roles in some contexts. |
| FLT3 | 500 | ~33x | Can affect hematopoiesis and survival of certain cancer cells. |
| TAK1 | >1000 | >66x | Broad effects on inflammation and cell survival. |
| Other Kinases | >1000 | >66x | Unlikely to be significant at typical working concentrations for IRAK4 inhibition. |
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against IRAK4 and potential off-target kinases.
Materials:
-
Recombinant human IRAK4, IRAK1, FLT3, etc.
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound dilution (or vehicle control).
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for IRAK4 Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of IRAK4 and downstream signaling proteins.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium
-
This compound
-
Stimulant (e.g., LPS or R848)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pIRAK4, anti-IRAK4, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., LPS) for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
The next day, treat the cells with a serial dilution of this compound or vehicle.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix and incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Visualizations
References
- 1. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Irak4-IN-12 in solution
Welcome to the technical support center for IRAK4-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in solution.
Question: My this compound is precipitating out of solution after dilution from a DMSO stock into my aqueous experimental buffer (e.g., PBS, cell culture media). What can I do?
Answer:
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in your aqueous solution is critical. Aim for the lowest possible final DMSO concentration that maintains compound solubility and is tolerated by your experimental system (typically ≤ 0.5%). You may need to prepare a more concentrated DMSO stock solution to achieve this.
-
Sequential Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing or sonicating gently, and then add this intermediate dilution to the final volume.
-
Use of Surfactants or Co-solvents: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., PEG300, ethanol) in your final solution can help to increase the solubility of this compound.[1] It is crucial to test the tolerance of your experimental system to these additives.
-
Sonication and Warming: Gentle sonication or warming of the solution to 37°C can aid in dissolving small precipitates. However, prolonged heating should be avoided to prevent potential degradation.
-
Formulation with Excipients: For in vivo studies, consider formulating this compound with excipients such as polyethylene glycol (PEG), carboxymethylcellulose (CMC), or cyclodextrins, which can improve solubility and stability.[1]
Question: I am observing a loss of this compound activity over time in my experiments. How can I determine if the compound is degrading?
Answer:
Loss of activity can be due to chemical degradation. To assess the stability of this compound in your experimental conditions, you can perform a stability study using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will allow you to quantify the amount of intact this compound over time. A detailed protocol is provided in the "Experimental Protocols" section below. Key indicators of degradation include a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Question: What are the best practices for preparing and storing this compound stock solutions?
Answer:
Proper preparation and storage are critical for maintaining the integrity of your this compound stock solution:
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare your stock solution. Moisture in DMSO can reduce the solubility of some compounds.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your experiments.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Fresh Dilutions: Prepare fresh dilutions in your aqueous buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods unless you have confirmed its stability under those conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound?
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: To improve aqueous solubility, you can try using co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), or formulating with cyclodextrins.[1] The optimal approach will depend on the specific requirements of your experiment.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of pyrimidopyridone-based compounds like this compound in aqueous solutions can be limited and is dependent on factors such as pH, temperature, and the presence of other components. It is recommended to assess its stability under your specific experimental conditions using methods like HPLC-MS.
Q5: How does the IRAK4 signaling pathway work?
A5: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK4 is recruited to the receptor complex via the adapter protein MyD88, forming the "Myddosome." IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.
Quantitative Data Summary
The following table summarizes solubility data for several IRAK4 inhibitors in DMSO. This information can provide a general guideline, but it is important to note that the solubility of this compound may differ.
| Inhibitor | Molecular Weight | Solubility in DMSO |
| IRAK4-IN-1 | 337.42 | 4 mg/mL (11.85 mM) |
| IRAK-4 protein kinase inhibitor 2 | 282.25 | 56 mg/mL (198.4 mM) |
| IRAK inhibitor 4 | - | 12.5 mg/mL (20.14 mM) |
Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[2][3]
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound by HPLC-MS
Objective: To quantify the degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
High-purity DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (for mobile phase)
-
HPLC vials
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the this compound stock solution into your pre-warmed (37°C) aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and quench the potential degradation by diluting it 1:1 with cold acetonitrile. Transfer to an HPLC vial for analysis. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and quench them as described in step 3.
-
HPLC-MS Analysis:
-
Set up an appropriate HPLC-MS method. A typical starting point for a reversed-phase C18 column would be a gradient elution with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Inject the samples from each time point.
-
Monitor the peak area of the parent this compound molecule using the appropriate mass-to-charge ratio (m/z) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine the degradation rate.
-
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: Troubleshooting this compound Precipitation.
References
how to minimize Irak4-IN-12 toxicity in primary cells
Welcome to the technical support center for IRAK4-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent IRAK4 inhibitor effectively while minimizing potential toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation of these receptors, IRAK4 is recruited to a signaling complex where it phosphorylates and activates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and other immune response genes.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and blocking the downstream inflammatory signaling cascade.
Q2: What are the reported potency values for this compound?
Quantitative data for this compound's inhibitory activity is summarized in the table below.
| Parameter | Value | Reference |
| IC50 (IRAK4 kinase) | 0.015 µM | [3][4] |
| IC50 (cellular pIRAK4) | 0.5 µM | [3][4] |
Q3: What are the potential causes of toxicity with this compound in primary cells?
While specific toxicity data for this compound is limited, potential toxicity in primary cells from small molecule inhibitors can arise from several factors:
-
Off-target effects: The inhibitor may bind to and inhibit other kinases or cellular proteins, leading to unintended and potentially toxic consequences.[5][6] It is crucial to use the lowest effective concentration to minimize such effects.[7]
-
On-target toxicity: In some cases, the intended inhibition of the primary target (IRAK4) might interfere with essential cellular processes in certain primary cell types, leading to toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.
-
Compound degradation: The stability of the compound in culture media can influence its effective concentration and potential for generating toxic byproducts.
Q4: How can I minimize the potential toxicity of this compound in my primary cell experiments?
Minimizing toxicity is crucial for obtaining reliable experimental results. Here are some key strategies:
-
Optimize Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that achieves the desired biological effect (e.g., inhibition of cytokine production) without causing significant cell death.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO at the same concentration as used for the inhibitor) to distinguish between the effects of the inhibitor and the solvent.
-
Monitor Cell Viability: Routinely assess cell viability throughout your experiment using methods like Trypan Blue exclusion, a Live/Dead cell staining kit, or a luminescence-based assay like CellTiter-Glo®.
-
Consider Serum Concentration: Serum components can sometimes interact with small molecules. While serum starvation can synchronize cells, it can also induce stress.[8][9][10][11][12] The decision to use serum-free or low-serum media should be based on the specific primary cell type and experimental goals.
-
Co-treatment Strategies: In some contexts, co-treatment with other agents might help to reduce the required concentration of the primary inhibitor and thereby limit its toxicity.[13]
Troubleshooting Guides
This section addresses common issues encountered when using this compound in primary cell cultures.
Issue 1: High levels of cell death observed in all treated wells, including the vehicle control.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Decrease the final concentration of DMSO. Most primary cells are sensitive to DMSO concentrations above 0.5%. Prepare higher stock concentrations of this compound to minimize the volume of DMSO added to the culture. |
| Poor Primary Cell Health | Ensure optimal isolation and culture conditions for your primary cells. Use fresh, healthy cells for your experiments. Review your cell isolation and handling procedures for any steps that might induce stress or damage.[14] |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. Discard any contaminated cultures and ensure aseptic technique. |
Issue 2: Inconsistent or variable results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly before aliquoting into wells. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation from the outer wells of a plate, which can concentrate the inhibitor and affect cell viability, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and inhibitor to each well. |
Issue 3: this compound does not show the expected inhibitory effect.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental conditions. The cellular IC50 of 0.5 µM is a starting point. |
| Compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| IRAK4 Scaffolding Function | Remember that IRAK4 has both a kinase and a scaffolding function. Inhibiting only the kinase activity with this compound may not completely abrogate all downstream signaling in certain contexts.[15] Consider experimental readouts that are directly dependent on IRAK4 kinase activity. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
This protocol is adapted from established methods for isolating primary human monocytes from whole blood.[14][16][17][18][19]
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Monocyte isolation kit (negative selection)
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the peripheral blood mononuclear cell (PBMC) layer.
-
Wash the PBMCs three times with PBS by centrifugation at 300 x g for 10 minutes.
-
Count the cells and resuspend at the desired concentration.
-
Isolate monocytes from the PBMC population using a negative selection immunomagnetic kit according to the manufacturer's protocol.
-
Resuspend the isolated monocytes in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Plate the cells at the desired density and allow them to adhere for 1-2 hours before starting the experiment.
Protocol 2: Cytotoxicity Assessment using Caspase-Glo® 3/7 Assay
This protocol provides a method for quantifying apoptosis by measuring the activity of caspases 3 and 7.[20][21][22]
Materials:
-
Primary cells cultured in a white-walled 96-well plate
-
This compound
-
Vehicle control (e.g., DMSO)
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Seed primary cells in a white-walled 96-well plate and allow them to adhere/stabilize overnight.
-
Treat the cells with a serial dilution of this compound and the corresponding vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known apoptosis inducer) and normalize to the vehicle control.
Visualizations
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
References
- 1. promega.com [promega.com]
- 2. Caspase-Glo® 9 Assay Protocol [promega.com]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 4. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of serum starvation on expression and phosphorylation of PKC-alpha and p53 in V79 cells: implications for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serum starvation regulates E-cadherin upregulation via activation of c-Src in non-small-cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition | Anticancer Research [ar.iiarjournals.org]
- 14. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation, Transfection, and Culture of Primary Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. ulab360.com [ulab360.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
Irak4-IN-12 inconsistent results in repeated experiments
Welcome to the technical support center for IRAK4-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot inconsistent results in repeated experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3][4][5] These pathways are crucial for the innate immune response.[2][6] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and becomes activated through autophosphorylation.[3][7] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, which leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[3][5][6][8] this compound works by binding to the ATP-binding site of IRAK4, preventing its kinase activity and thereby blocking the downstream inflammatory signaling cascade.[4][9]
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to:
-
Investigate the role of IRAK4 kinase activity in various cellular processes.
-
Elucidate the signaling pathways downstream of TLRs and IL-1Rs.
-
Study the involvement of IRAK4 in inflammatory and autoimmune diseases, as well as certain cancers.[3][10][11]
-
Serve as a tool compound for the development of novel anti-inflammatory or anti-cancer therapeutics.[3]
Q3: I am observing high variability in my IC50 values for this compound in different experimental runs. What could be the cause?
High variability in IC50 values is a common issue and can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include inhibitor storage and handling, cell culture conditions, and assay-specific parameters.
Q4: Can this compound affect other kinases?
While this compound is reported to be a potent IRAK4 inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations.[12][13] It is crucial to perform selectivity profiling against a panel of kinases to understand its specificity. If you suspect off-target effects are contributing to your results, consider using a structurally different IRAK4 inhibitor as a control or performing knockdown/knockout experiments to validate your findings.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent results with this compound can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in Potency (IC50) Between Experiments
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Integrity and Handling | 1. Verify Stock Concentration: Re-measure the concentration of your stock solution using a reliable method (e.g., spectrophotometry).2. Storage Conditions: Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C in a desiccated environment). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]3. Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).[14] |
| Cellular Assay Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.2. Cell Density: Ensure consistent cell seeding density across all experiments. Over-confluent or under-confluent cells can respond differently to stimuli and inhibitors.3. Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different lots can have varying levels of growth factors and cytokines that may affect the IRAK4 pathway.4. Stimulation Conditions: The concentration and incubation time of the TLR/IL-1R agonist (e.g., LPS, R848, IL-1β) should be consistent. Ensure the agonist preparation is fresh and active. |
| Assay Readout and Detection | 1. Assay Window: Ensure a robust and consistent signal-to-background ratio in your assay. A narrow assay window can amplify small variations.2. Reagent Preparation: Prepare fresh assay reagents for each experiment. Ensure thorough mixing of all components.3. Incubation Times: Adhere strictly to the optimized incubation times for inhibitor treatment, stimulation, and detection steps. |
Problem 2: Complete Loss of this compound Activity
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new vial. The previous stock may have degraded due to improper storage or handling.2. Light Sensitivity: Protect the inhibitor from light during storage and handling, as some compounds are light-sensitive. |
| Cell Line Issues | 1. IRAK4 Expression: Verify the expression of IRAK4 in your cell line using Western blot or qPCR. The expression might be lost over passages.2. Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular signaling and response to treatments.3. Cell Line Identity: Confirm the identity of your cell line by short tandem repeat (STR) profiling. |
| Assay Protocol Deviation | 1. Incorrect Reagent Addition: Double-check the order of reagent addition and the concentrations used. Forgetting to add the inhibitor or adding it at the wrong step will lead to a loss of activity.2. Inactive Stimulus: Ensure the TLR/IL-1R agonist is active. Test it in a positive control experiment without the inhibitor. |
Data Presentation
Table 1: Example Data from a Cellular Assay for this compound
This table summarizes hypothetical data from a cellular assay measuring the inhibition of LPS-induced TNF-α production in THP-1 monocytes.
| Experiment Run | This compound IC50 (µM) | Maximal Inhibition (%) | Assay Window (Fold Change) |
| Run 1 | 0.45 | 92 | 15 |
| Run 2 | 0.55 | 88 | 12 |
| Run 3 | 0.49 | 95 | 16 |
| Average | 0.50 | 91.7 | 14.3 |
| Std. Deviation | 0.05 | 3.5 | 2.1 |
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Checklist Item | Status (Pass/Fail) | Notes |
| Inhibitor Stock Concentration Verified | ||
| Single-Use Aliquots Used | ||
| Consistent DMSO Concentration | ||
| Consistent Cell Passage Number | ||
| Consistent Cell Seeding Density | ||
| Same Serum Batch Used | ||
| Consistent Stimulus Concentration & Time | ||
| Acceptable Assay Window |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay
This protocol is a general guideline for measuring the direct inhibitory activity of this compound on recombinant IRAK4 enzyme. Specific conditions may need to be optimized.[14][15][16][17]
-
Reagents and Materials:
-
Recombinant human IRAK4
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at or below Km, e.g., 10 µM)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be constant in all wells.
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of IRAK4 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cellular Assay for IRAK4 Inhibition (TNF-α Production)
This protocol describes the measurement of this compound activity in a cellular context by quantifying the inhibition of TLR-induced cytokine production.[18]
-
Reagents and Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
LPS (Lipopolysaccharide) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well. If differentiation is required, treat with PMA (e.g., 100 ng/mL) for 24-48 hours, then replace with fresh, PMA-free media and rest for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted this compound or vehicle control to the wells. Incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 6-18 hours at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. researchgate.net [researchgate.net]
overcoming poor solubility of Irak4-IN-12 in aqueous buffers
Welcome to the technical support center for IRAK4-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[2][3]. Upon receptor activation, IRAK4 is recruited to a signaling complex involving the adaptor protein MyD88. IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment of TRAF6 and subsequent activation of downstream pathways, most notably the NF-κB signaling cascade, which results in the production of pro-inflammatory cytokines[4][5][6]. By inhibiting the kinase activity of IRAK4, this compound blocks this inflammatory signaling cascade.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening?
This is a common issue stemming from the physicochemical properties of this compound. The compound is highly hydrophobic, a characteristic shared by many kinase inhibitors[7][8]. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions is very low. When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its aqueous solubility limit, causing it to precipitate out of solution[9][10].
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.
Q4: What is the maximum percentage of DMSO that can be used in cell-based assays?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay. For sensitive cell lines, it is advisable to keep the final DMSO concentration at 0.1% or lower.
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
This guide provides several strategies to mitigate the poor aqueous solubility of this compound in your experiments.
Initial Preparation of Stock Solution
Proper initial solubilization is critical.
-
Problem: The compound does not fully dissolve in DMSO.
-
Solution:
-
Ensure you are using anhydrous (dry) DMSO, as water content can reduce solubility.
-
Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution.
-
Working with Aqueous Buffers
When diluting your DMSO stock into aqueous buffers for in vitro assays, consider the following approaches to prevent precipitation.
For cell-based assays, the presence of proteins in the serum of the cell culture medium can help to stabilize hydrophobic compounds and keep them in solution.
-
Recommended for: Cell-based assays using serum-containing media.
-
Limitation: May not be suitable for serum-free conditions or biochemical assays.
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Examples: Ethanol, Polyethylene glycol 300 (PEG300).
-
Consideration: The final concentration of the co-solvent should be tested for its effect on the experimental system.
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Examples: Tween-80, Pluronic F-127.
-
Consideration: The concentration of the surfactant should be kept low to avoid cell toxicity or interference with the assay.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[11][12][13][14][15].
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Consideration: The type and concentration of cyclodextrin need to be optimized for your specific application.
Quantitative Data Summary
| Property | Value | Reference |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [1] |
| IC₅₀ | 15 nM | [1] |
| Solubility in DMSO | Up to 10 mM | |
| Aqueous Solubility | Poor | General knowledge for this class of compounds |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex and/or sonicate the solution until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (with Serum)
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in DMSO to achieve the desired intermediate concentrations.
-
Directly add a small volume of the DMSO-diluted inhibitor to your pre-warmed cell culture medium containing serum. Ensure the final DMSO concentration is ≤ 0.5%.
-
Mix immediately by gentle pipetting or swirling.
-
Visually inspect for any signs of precipitation before adding to the cells.
Protocol 3: Formulation for in vivo Studies (Example)
For animal studies, a formulation containing co-solvents and surfactants is often necessary to achieve a stable solution or suspension for oral or parenteral administration. The following is a common starting point for formulation development and should be optimized.
-
Dissolve the required amount of this compound in DMSO.
-
In a separate tube, prepare the vehicle. A common vehicle formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Slowly add the this compound in DMSO to the vehicle with constant vortexing to ensure proper mixing and prevent precipitation.
-
The final formulation should be a clear solution or a homogenous suspension.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. humapub.com [humapub.com]
Validating IRAK4-IN-12 Activity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of IRAK4-IN-12 in a new cell line. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key validation assays.
IRAK4 Signaling Pathway
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions early in the signaling cascade of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] this compound is a potent inhibitor of IRAK4 kinase activity.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of IRAK4.[2] It functions by binding to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent phosphorylation of its substrate, IRAK1. This blockade of IRAK4 kinase activity disrupts the downstream signaling cascade, leading to reduced production of inflammatory cytokines.
Q2: Which cell lines are suitable for validating this compound activity?
A2: Cell lines with an active TLR/IL-1R signaling pathway are appropriate. Human monocytic cell lines like THP-1 are a good choice as they respond to TLR ligands such as lipopolysaccharide (LPS). Additionally, certain lymphoma cell lines, particularly those with the MYD88 L265P mutation (e.g., Karpas1718), exhibit constitutive IRAK4 signaling and are sensitive to IRAK4 inhibition.[3]
Q3: What are the expected outcomes of successful this compound treatment in a responsive cell line?
A3: Successful inhibition of IRAK4 by this compound should result in:
-
A dose-dependent decrease in the phosphorylation of IRAK1.
-
A dose-dependent reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation with a TLR or IL-1R ligand.
-
In cell lines dependent on IRAK4 signaling for survival, a dose-dependent decrease in cell viability.
Experimental Workflow for Validating this compound
Troubleshooting Guides
Western Blot for Phospho-IRAK1
| Issue | Possible Cause | Recommended Solution |
| No or weak p-IRAK1 signal | 1. Ineffective stimulation. 2. This compound concentration too high. 3. Suboptimal antibody concentration. 4. Lysates not prepared correctly (phosphatase activity). | 1. Optimize stimulant (e.g., LPS, IL-1β) concentration and incubation time. 2. Perform a dose-response curve for this compound. 3. Titrate the primary antibody. 4. Ensure phosphatase inhibitors are included in the lysis buffer and keep samples on ice. |
| High background | 1. Primary or secondary antibody concentration too high. 2. Insufficient washing. 3. Blocking is inadequate. | 1. Reduce antibody concentrations. 2. Increase the number and duration of wash steps. 3. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[4] |
| Inconsistent loading | 1. Inaccurate protein quantification. 2. Pipetting errors. | 1. Use a reliable protein quantification assay (e.g., BCA). 2. Ensure careful and consistent loading of all wells. Normalize to a loading control like GAPDH or β-actin. |
Cytokine ELISA
| Issue | Possible Cause | Recommended Solution |
| Low or no cytokine detection | 1. Inadequate cell stimulation. 2. Insufficient incubation time for cytokine production. 3. Problem with ELISA kit components. | 1. Confirm stimulant activity and optimize concentration. 2. Perform a time-course experiment to determine optimal cytokine secretion time. 3. Check the expiration date of the kit and ensure proper storage. Run the positive control provided with the kit. |
| High variability between replicates | 1. Pipetting inaccuracies. 2. Inconsistent washing. 3. Edge effects in the plate. | 1. Use calibrated pipettes and be consistent. 2. Ensure all wells are washed equally, either manually or with a plate washer.[5] 3. Avoid using the outermost wells of the plate if edge effects are suspected. |
| High background signal | 1. Contaminated reagents. 2. Insufficient washing. 3. Cross-reactivity of antibodies. | 1. Use fresh, sterile reagents. 2. Increase the number of wash steps.[5] 3. Ensure the use of a high-quality, specific ELISA kit. |
Cell Viability Assay
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability | 1. Cell line is not dependent on IRAK4 for survival. 2. This compound concentration is too low. 3. Insufficient incubation time. | 1. This may be an expected result. Confirm target engagement with Western blot and ELISA. 2. Test a wider and higher range of inhibitor concentrations. 3. Extend the incubation period (e.g., 48-72 hours). |
| High background from compound | 1. This compound interferes with the assay chemistry. | 1. Run a control with the compound in cell-free media to check for interference. If interference is observed, consider a different viability assay with an alternative detection method. |
| Inconsistent results | 1. Uneven cell seeding. 2. Evaporation from wells. | 1. Ensure a single-cell suspension and proper mixing before plating. 2. Maintain proper humidity in the incubator and consider using plate sealers. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Biochemical IC50 | 0.015 µM | [2] |
| Cellular pIRAK4 IC50 | 0.5 µM | [2] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-IRAK1 (p-IRAK1)
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR/IL-1R ligand (e.g., 100 ng/mL LPS for THP-1 cells) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-IRAK1 (e.g., Thr209) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IRAK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: ELISA for TNF-α Secretion
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat with this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR/IL-1R ligand for 6-24 hours.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a human TNF-α ELISA kit.[5][7] This typically involves:
-
Adding standards and samples to a plate pre-coated with a capture antibody.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Protocol 3: Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
Assay Procedure: Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.[8]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-IRAK4 (Thr345/Ser346) Antibody (#7652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining Irak4-IN-12 treatment duration for optimal results
Welcome to the technical support center for IRAK4-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the treatment duration of this compound for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3][4] Upon receptor stimulation, IRAK4 is recruited to the Myddosome signaling complex, where it becomes activated and subsequently phosphorylates IRAK1.[2][5] This initiates a signaling cascade leading to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] this compound works by binding to the ATP-binding pocket of IRAK4, inhibiting its kinase activity and thereby blocking this inflammatory signaling pathway.[2]
Q2: What is a recommended starting point for treatment duration with this compound?
A2: The optimal treatment duration for this compound is highly dependent on the cell type, the specific TLR or IL-1R agonist used for stimulation, and the downstream readout being measured. As a general starting point, a pre-incubation time of 1 to 4 hours with this compound before agonist stimulation is recommended for in vitro cellular assays. The total treatment duration will also include the time post-stimulation required to observe the desired biological effect (e.g., cytokine production). For initial experiments, we suggest a time-course experiment to determine the optimal pre-incubation and post-stimulation times for your specific model system.
Q3: How can I determine if my chosen treatment duration is optimal?
A3: Optimal treatment duration is a balance between achieving maximal inhibition of IRAK4 activity and minimizing off-target effects or cellular toxicity. To determine this, you should:
-
Perform a time-course experiment: Treat your cells with this compound for varying durations before and after agonist stimulation. Measure a proximal biomarker of IRAK4 activity (e.g., phosphorylation of IRAK1) and a more distal readout (e.g., IL-6 or TNF-α secretion).
-
Assess cell viability: Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to ensure that the chosen treatment duration is not causing significant cytotoxicity.
-
Analyze the therapeutic window: The optimal duration will provide a robust and reproducible inhibition of the signaling pathway without compromising cell health.
Q4: Can this compound lose its inhibitory effect over a longer treatment period?
A4: While this compound is a stable compound, its effective concentration in cell culture media may decrease over extended periods (e.g., > 24 hours) due to metabolism by the cells or non-specific binding to plasticware. If you are conducting long-term experiments, it may be necessary to replenish the media with fresh this compound. It is advisable to conduct a time-course experiment to assess the stability of the inhibitory effect in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of downstream signaling (e.g., low pIRAK1 or cytokine production) after this compound treatment.
| Potential Cause | Recommended Solution |
| Insufficient Treatment Duration | The pre-incubation time with this compound may be too short for the inhibitor to effectively engage with the IRAK4 target in your cells. Extend the pre-incubation time (e.g., try 2, 4, and 6 hours) before adding the agonist. |
| Inhibitor Concentration Too Low | The concentration of this compound may be below the IC50 for your specific cell type and experimental conditions. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration. |
| Cellular Health | Poor cell health can lead to inconsistent responses. Ensure that cells are healthy, within a low passage number, and plated at the correct density. |
| Agonist Potency | The agonist used to stimulate the TLR/IL-1R pathway may have lost potency. Use a fresh stock of the agonist and perform a titration to confirm its activity. |
| Timing of Readout | The time point chosen for measuring the downstream readout may be too early or too late. Perform a time-course experiment for the agonist stimulation to identify the peak response time for your chosen biomarker. |
Issue 2: Observed cellular toxicity at the desired inhibitory concentration and treatment duration.
| Potential Cause | Recommended Solution |
| Prolonged Treatment Duration | Long exposure to any small molecule inhibitor can induce cellular stress and toxicity. Reduce the total treatment duration. It is possible that a shorter pre-incubation time is sufficient for target engagement. |
| High Inhibitor Concentration | The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. Lower the concentration and assess if IRAK4 inhibition can still be achieved. There may be a narrower therapeutic window in your cell type. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in the cell culture media is low (typically ≤ 0.1%) as higher concentrations can be toxic to some cell lines. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to small molecule inhibitors. If possible, confirm your findings in a different cell model. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol is designed to identify the optimal pre-incubation time and post-stimulation time for this compound in a cellular assay.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TLR or IL-1R agonist (e.g., LPS for TLR4, R848 for TLR7/8, or IL-1β)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kit for IL-6, antibodies for Western blotting of pIRAK1)
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere and stabilize overnight.
-
Pre-incubation with this compound:
-
Prepare dilutions of this compound in complete culture medium at the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO).
-
Treat cells with this compound or vehicle for varying durations (e.g., 0.5, 1, 2, 4, and 8 hours) before agonist stimulation.
-
-
Agonist Stimulation:
-
After the pre-incubation period, add the agonist to the wells at a pre-determined optimal concentration.
-
-
Post-Stimulation Incubation:
-
Incubate the plates for different time points post-stimulation (e.g., 2, 6, 12, and 24 hours).
-
-
Sample Collection and Analysis:
-
At each post-stimulation time point, collect the cell culture supernatant for cytokine analysis (e.g., IL-6 ELISA).
-
Lyse the cells for protein extraction and subsequent Western blot analysis of pIRAK1 and total IRAK1.
-
In parallel plates set up under the same conditions, perform a cell viability assay.
-
-
Data Analysis:
-
Plot cytokine concentration and pIRAK1 levels against treatment duration.
-
Plot cell viability against treatment duration.
-
The optimal duration is the shortest time that gives maximal inhibition without a significant decrease in cell viability.
-
Protocol 2: Western Blot for Phosphorylated IRAK1 (pIRAK1)
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pIRAK1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IRAK1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Data Presentation
Table 1: Hypothetical Time-Course Data for this compound (1 µM) in THP-1 cells stimulated with LPS
| Pre-incubation Time (hours) | Post-stimulation Time (hours) | IL-6 Concentration (pg/mL) | pIRAK1/Total IRAK1 (Relative Units) | Cell Viability (%) |
| 1 | 6 | 850 | 0.45 | 98 |
| 1 | 24 | 1200 | 0.30 | 95 |
| 4 | 6 | 350 | 0.15 | 97 |
| 4 | 24 | 450 | 0.10 | 94 |
| 8 | 6 | 340 | 0.12 | 85 |
| 8 | 24 | 460 | 0.08 | 82 |
| Vehicle | 6 | 2500 | 1.00 | 100 |
| Vehicle | 24 | 3500 | 0.85 | 99 |
Interpretation: A 4-hour pre-incubation with this compound provides significant inhibition of both pIRAK1 and IL-6 production with minimal impact on cell viability. Extending the pre-incubation to 8 hours does not substantially increase efficacy but does lead to a noticeable decrease in cell viability. Therefore, a 4-hour pre-incubation is optimal in this hypothetical scenario.
Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis of Irak4-IN-12 and Other IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Irak4-IN-12 with other notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The data presented is compiled from publicly available experimental results to assist researchers in selecting the most appropriate compounds for their studies.
Quantitative Efficacy Comparison of IRAK4 Inhibitors
The following table summarizes the biochemical and cellular potencies of this compound alongside other well-characterized IRAK4 inhibitors.
| Compound | Biochemical IC50 (nM) | Cellular pIRAK4 IC50 (nM) | Ki (nM) |
| This compound | 15[1] | 500[1] | Not Reported |
| ND-2158 | 1.3[2] | Not Reported | 1.3 |
| AS2444697 | 21[3][4][5][6][7] | Not Reported | Not Reported |
| PF-06650833 (Zimlovisertib) | 0.2[8][9][10][11] | 2.4 (in PBMCs)[8][10][12] | Not Reported |
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, which is initiated by the activation of Toll-like Receptors (TLRs) or the Interleukin-1 Receptor (IL-1R). This activation leads to the recruitment of MyD88 and IRAK4, triggering a cascade that results in the activation of NF-κB and MAPK pathways and the subsequent production of inflammatory cytokines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to reproduce or adapt these assays.
Biochemical IRAK4 Kinase Assay (Radiometric)
This protocol is adapted from a standard radiometric kinase assay format for measuring the activity of recombinant IRAK4 and the inhibitory potential of compounds.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³³P]ATP
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant IRAK4 enzyme, and the substrate (MBP).
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-IRAK4 (pIRAK4) Assay (Western Blot)
This protocol outlines a general procedure for assessing the inhibition of IRAK4 phosphorylation in a cellular context using Western blotting.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Stimulant (e.g., Lipopolysaccharide (LPS) or R848)
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346) and anti-total IRAK4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Isolate and culture human PBMCs or another suitable cell line.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for a short period (e.g., 15-30 minutes) to induce IRAK4 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IRAK4.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of IRAK4 phosphorylation.
LPS-Induced TNF-α Production in Human PBMCs (ELISA)
This protocol describes the measurement of TNF-α secretion from human PBMCs upon LPS stimulation and its inhibition by test compounds.
Materials:
-
Human whole blood
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test inhibitors dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of, for example, 1 x 10⁶ cells/mL.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 16-24 hours).
-
After incubation, centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated DMSO control and determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for the screening and characterization of kinase inhibitors, from initial high-throughput screening to in-depth cellular and in vivo analysis.
References
- 1. support.parsebiosciences.com [support.parsebiosciences.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. reprocell.com [reprocell.com]
- 4. Isolation of PBMCs From Whole Blood [protocols.io]
- 5. revvity.com [revvity.com]
- 6. mpbio.com [mpbio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Isolation of Human PBMCs [bio-protocol.org]
- 9. Isolation of Human PBMCs [en.bio-protocol.org]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
validation of Irak4-IN-12 selectivity for IRAK4 over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the IRAK4 inhibitor, Irak4-IN-12, with other notable IRAK4 inhibitors. The focus is on the selectivity of these compounds for IRAK4 over other kinases, supported by available experimental data. This information is crucial for researchers and drug development professionals to make informed decisions when selecting a specific inhibitor for their studies.
Introduction to IRAK4 and its Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1] Upon activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2][3] Given its central role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.
This compound is a potent inhibitor of IRAK4. However, its selectivity profile against a broad panel of kinases is not publicly available. This guide aims to provide a comparative analysis based on the available data for this compound and other well-characterized IRAK4 inhibitors.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the available data on the potency and selectivity of this compound and other selected IRAK4 inhibitors.
| Inhibitor | IRAK4 IC50 (nM) | Selectivity Highlights | Reference |
| This compound | 15 | Data on broad kinase selectivity is not publicly available. | |
| Zimlovisertib (PF-06650833) | 0.2 | Highly selective. Profiled against 278 kinases; at 200 nM, ~100% inhibition of IRAK4 was observed, with >70% inhibition for only a few other kinases including IRAK1.[4][5] Nearly 7,000 times more selective for IRAK4 than for IRAK1.[6] | [4][5][6] |
| Emavusertib (CA-4948) | 57 | Over 500-fold more selective for IRAK4 compared to IRAK1.[7][8] Also inhibits FMS-like Tyrosine Kinase 3 (FLT3).[7][8] | [7][8][9] |
| IRAK4-IN-28 (AZ1495) | 5 | Profiled against 275 kinases. At 0.1 µM, showed >75% inhibition for 4 other kinases besides IRAK4 and >50% inhibition for 8 others, including CLK and haspin family kinases. | [10] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol for IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against IRAK4 kinase activity. Specific details may vary based on the detection method used (e.g., radiometric, fluorescence, or luminescence-based).
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for IRAK4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-33P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal from the chosen detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add a small volume of the diluted compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IRAK4 enzyme to all wells except the negative control. The final enzyme concentration should be empirically determined to yield a robust signal.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Kinase Reaction: Add a mixture of ATP and the substrate to all wells to start the kinase reaction. The ATP concentration is typically at or near the Km value for IRAK4 to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling cascade.
Experimental Workflow for Kinase Inhibitor IC50 Determination
Caption: Workflow for determining inhibitor IC50.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to IRAK4 Modulation: Small Molecule Inhibition vs. Targeted Degradation
This guide provides a detailed comparison between two prominent strategies for targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): conventional small-molecule inhibition, represented by Irak4-IN-12 , and targeted protein degradation, exemplified by IRAK4 PROTAC (Proteolysis Targeting Chimera) degraders . This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms, performance characteristics, and experimental considerations for each approach.
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3][4] Upon activation, IRAK4 acts as both a kinase and a scaffold protein, initiating a signaling cascade that involves the formation of the Myddosome complex, activation of TRAF6, and subsequent activation of NF-κB and MAPK pathways.[5][6][7] This leads to the production of pro-inflammatory cytokines.[4][8] Dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases, inflammatory disorders, and cancers, making it a highly attractive therapeutic target.[3][9]
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and IRAK4 PROTACs lies in their mechanism of action. Inhibitors block the protein's function, while degraders eliminate the protein entirely.
This compound: The Kinase Inhibitor
Small-molecule inhibitors like this compound function by binding to the active site of the IRAK4 kinase domain.[4][10] This competitive binding prevents IRAK4 from phosphorylating its downstream substrates, thereby blocking the signaling cascade.[4] However, this approach only neutralizes the kinase activity, leaving the IRAK4 protein intact. The scaffolding function of IRAK4, which is crucial for the assembly of the Myddosome signaling complex, may remain partially or fully active.[3][11][12]
IRAK4 PROTAC Degraders: The Protein Eliminator
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (IRAK4), a linker, and a ligand that recruits an E3 ubiquitin ligase.[13][14][15][16] This design brings IRAK4 into close proximity with the E3 ligase, leading to the ubiquitination of IRAK4.[17] The cell's natural disposal machinery, the proteasome, then recognizes and degrades the ubiquitinated IRAK4 protein.[18]
This mechanism offers a key advantage: by removing the entire IRAK4 protein, PROTACs eliminate both its kinase and scaffolding functions.[1][11][16] This can lead to a more complete and durable shutdown of the signaling pathway compared to kinase inhibition alone.[1][12] Furthermore, because PROTACs act catalytically—a single PROTAC molecule can induce the degradation of multiple target protein molecules—they can be effective at very low, sub-stoichiometric concentrations.[15][18]
Signaling Pathway Diagrams
The following diagrams illustrate the IRAK4 signaling pathway and the distinct mechanisms of inhibitors and PROTAC degraders.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: Contrasting mechanisms of IRAK4 inhibition versus degradation.
Performance Data Comparison
The following tables summarize key quantitative data for this compound and representative IRAK4 PROTAC degraders.
Table 1: Comparative Potency of IRAK4 Inhibitor vs. Degraders
| Compound Type | Compound Name | Target | Metric | Potency | Cell Line / Assay | Reference |
| Inhibitor | This compound | IRAK4 | IC₅₀ (Biochemical) | 15 nM | Enzyme Assay | [10] |
| This compound | pIRAK4 | IC₅₀ (Cellular) | 500 nM | Cellular Assay | [10] | |
| PROTAC Degrader | KT-474 | IRAK4 Degradation | DC₅₀ | 0.88 nM | Human PBMCs | [1] |
| KT-474 | IRAK4 Degradation | DC₅₀ | 4.0 nM | RAW 264.7 cells | [19] | |
| KT-474 | IRAK4 Degradation | DC₅₀ | 8.9 nM | THP-1 cells | [20] | |
| Compound 9 | IRAK4 Degradation | Dose-dependent | Effective at 1 µM | OCI-LY10, TMD8 | [11] | |
| Compound 9 | Antiproliferation | IC₅₀ | 4.6 µM | OCI-LY10 | [19] |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition in vitro.
-
DC₅₀ (Half-maximal degradation concentration): Concentration of a degrader required to induce 50% degradation of the target protein.
Table 2: Functional Outcomes and Duration of Action
| Compound | Effect on Cytokine Production | Duration of Action | Key Finding | Reference |
| PF-06650833 (Inhibitor) | Inhibits LPS/R848-driven IL-6 production. | Effect is lost after compound washout. | Demonstrates reversible, occupancy-based inhibition. | [1] |
| KT-474 (Degrader) | Potently inhibits LPS/R848-driven IL-6 production. | Inhibitory effect is maintained after compound washout. | Highlights the longevity of the PROTAC effect due to protein removal. | [1] |
| Compound 9 (Degrader) | Efficiently blocks the IRAK4–NF-κB signaling pathway. | Not explicitly stated, but degradation is time-dependent. | Shows potent inhibition of downstream signaling. | [11] |
Experimental Protocols & Workflows
To assess and compare these two classes of compounds, specific experimental protocols are required.
Experimental Workflow Diagram
Caption: Workflow for comparing IRAK4 inhibitors and degraders.
Protocol 1: Western Blot for IRAK4 Degradation
-
Cell Culture and Treatment:
-
Plate immune cells (e.g., human PBMCs or THP-1 monocytes) at a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with a dose range of IRAK4 PROTAC degrader, this compound (as a non-degrading control), and a vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation. Wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize IRAK4 band intensity to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Protocol 2: Cytokine Release Assay (ELISA)
-
Cell Culture and Treatment:
-
Plate cells as described above.
-
Pre-treat cells with a dose range of the test compounds (this compound or IRAK4 PROTAC) for 2-4 hours.
-
-
Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8) to induce cytokine production.
-
Incubate for an additional 18-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercial ELISA kit for the cytokine of interest (e.g., human IL-6 or TNF-α).
-
Coat a 96-well plate with the capture antibody.
-
Add standards and diluted supernatant samples to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Determine the IC₅₀ value for the inhibition of cytokine release for each compound.
-
Conclusion: A Choice Guided by Therapeutic Goal
The choice between an IRAK4 inhibitor like This compound and an IRAK4 PROTAC degrader depends heavily on the desired therapeutic outcome.
-
This compound represents a conventional, occupancy-driven approach that targets the enzyme's catalytic function.[10] Its effects are directly tied to drug concentration at the target site and are typically reversible.[1] This modality may be sufficient for diseases where only partial and transient suppression of the IRAK4 kinase activity is needed.
-
IRAK4 PROTACs offer a more profound and durable pharmacological effect by physically eliminating the IRAK4 protein.[1][12] This dual blockade of both kinase and scaffolding functions has the potential for greater efficacy, particularly in diseases driven by the constitutive activity of the IRAK4 pathway.[11][16] The catalytic nature and prolonged duration of action could translate to less frequent dosing and a superior therapeutic window.[1][15]
Ultimately, targeted degradation represents an evolution from inhibition, providing a powerful tool to address both the enzymatic and non-enzymatic roles of proteins like IRAK4, potentially unlocking new therapeutic avenues for a range of challenging diseases.[12][21]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. sinobiological.com [sinobiological.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. portlandpress.com [portlandpress.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. pubs.acs.org [pubs.acs.org]
Comparative Analysis: The Specificity of Irak4-IN-12 Versus the Broad-Spectrum Activity of Pan-Kinase Inhibitors
For researchers, scientists, and drug development professionals, the choice between a highly selective kinase inhibitor and a pan-kinase inhibitor is a critical decision in designing targeted therapies. This guide provides a detailed comparative analysis of Irak4-IN-12, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and the pan-kinase inhibitors Staurosporine and Dasatinib. By examining their mechanisms of action, kinase selectivity, and effects in cellular and in vivo models, this guide offers a comprehensive resource to inform research and development strategies.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target[2]. This compound is a potent inhibitor of IRAK4 with a reported IC50 of 15 nM in biochemical assays[3].
In contrast, pan-kinase inhibitors, such as the microbial alkaloid Staurosporine and the clinically approved drug Dasatinib, are designed to inhibit a broad range of kinases[4][5]. While this broad activity can be advantageous in certain therapeutic contexts, such as oncology, it often comes at the cost of increased off-target effects. This guide will delve into the quantitative differences in the performance of these distinct inhibitor types.
Biochemical Potency and Kinase Selectivity
The defining difference between a selective inhibitor like this compound and pan-kinase inhibitors lies in their interaction with the human kinome. While this compound is designed to specifically target IRAK4, Staurosporine and Dasatinib are known to bind to a wide array of kinases with high affinity.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Notes |
| This compound | IRAK4 | 15[3] | Highly selective for IRAK4. |
| Staurosporine | PKCα | 2[6] | Broad-spectrum inhibitor of numerous kinases, including PKA, PKG, and Src[6]. |
| PKCγ | 5[6] | ||
| PKCη | 4[6] | ||
| c-Fgr | 2[6] | ||
| Phosphorylase Kinase | 3[6] | ||
| Dasatinib | BCR-ABL | <1 | Potent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ[7]. |
| SRC | <1 | ||
| LCK | 1.1 | ||
| YES | 0.6 | ||
| c-KIT | 13 | ||
| PDGFRβ | 28 | ||
| IRAK4 | Yes (potency varies)[5] | Dasatinib has been shown to target IRAK4 among many other kinases[5]. |
Cellular Activity: Translating Biochemical Potency to a Cellular Context
The efficacy of a kinase inhibitor within a cellular environment is a critical indicator of its potential therapeutic utility. Cellular assays, such as measuring the inhibition of phosphorylation of direct downstream targets or the suppression of inflammatory cytokine production, provide this crucial insight.
| Inhibitor | Cellular Assay | Cell Type | IC50 (µM) |
| This compound | pIRAK4 inhibition | Cells | 0.5[3] |
| Staurosporine | Inhibition of various cellular processes | Various | Potent, but specific IC50 for cytokine inhibition is context-dependent. |
| Dasatinib | T-cell proliferation | Human T-cells | 0.0028[8] |
| Inhibition of pro-inflammatory cytokine production | BV2 microglial cells | Pre-treatment with 0.25 µM Dasatinib significantly suppressed LPS-induced pro-inflammatory cytokine levels[9]. |
In Vivo Efficacy: Performance in Preclinical Models
Preclinical animal models are indispensable for evaluating the in vivo efficacy and potential therapeutic applications of kinase inhibitors. Models of inflammation, such as those induced by lipopolysaccharide (LPS), are particularly relevant for assessing IRAK4 inhibitors.
| Inhibitor | Animal Model | Efficacy |
| This compound | Data not available in searched results. | Further studies are needed to determine the in vivo efficacy. |
| Staurosporine | Gerbil and rat ischemia models | Pretreatment showed neuroprotective effects[6]. Its broad toxicity limits its systemic use in inflammatory models. |
| Dasatinib | Mouse collagen-induced arthritis model | Highly efficacious at a dose of 3 mg/kg BID[10]. |
| Mouse cardiac allograft rejection model | Protective at a dose of 25 mg/kg BID[10]. | |
| LPS-induced neuroinflammation in mice | Dasatinib treatment reduced neuroinflammatory responses[9]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and Inhibitor Targets.
Caption: Biochemical Kinase Assay Workflow.
Caption: Cellular Cytokine Release Assay Workflow.
Experimental Protocols
Biochemical Kinase Activity Assay (Radiometric Filter Binding Assay)
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, purified recombinant IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), and Mg/ATP with a tracer amount of [γ-³³P]-ATP.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound, Staurosporine, or Dasatinib) or DMSO vehicle control to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
-
Washing: Wash the filter membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Cytokine Release (LPS-induced TNF-α in PBMCs)
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitors or DMSO vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.
In Vivo Mouse Model of LPS-Induced Inflammation
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Inhibitor Administration: Administer the test inhibitors (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At a defined time point post-LPS challenge (e.g., 2 hours), collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA or a multiplex bead-based immunoassay.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy of the inhibitors.
Conclusion
This comparative guide highlights the fundamental differences between the selective IRAK4 inhibitor, this compound, and the pan-kinase inhibitors, Staurosporine and Dasatinib. This compound offers a targeted approach for modulating the innate immune response with potentially fewer off-target effects, making it a promising tool for studying the specific roles of IRAK4 in health and disease. In contrast, pan-kinase inhibitors, while potent, have a broad spectrum of activity that can be beneficial in complex diseases like cancer but may lead to a less favorable safety profile in the context of chronic inflammatory diseases. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal, with this guide providing the foundational data to make an informed decision.
References
- 1. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Evaluating the Synergistic Potential of IRAK4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in inflammatory signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, from autoimmune disorders to hematologic malignancies. Small molecule inhibitors of IRAK4, such as Irak4-IN-12, hold significant promise. This guide provides a comparative overview of the synergistic effects observed when combining IRAK4 inhibitors with other targeted therapies, supported by preclinical experimental data.
While direct synergistic data for this compound is not extensively available in the public domain, this guide leverages findings from studies on other potent and selective IRAK4 inhibitors, such as emavusertib (CA-4948) and ND-2158, to illustrate the potential combinatorial benefits of this drug class.
Data Presentation: Synergistic Effects of IRAK4 Inhibitors
The following tables summarize key quantitative data from preclinical studies demonstrating the synergistic potential of IRAK4 inhibitors in combination with other targeted agents.
Table 1: Synergism of IRAK4 Inhibitors with BTK Inhibitors in B-Cell Malignancies
| Cell Line | Cancer Type | IRAK4 Inhibitor | Combination Drug | Key Findings |
| OCI-Ly10, TMD8, HBL1 | Activated B-Cell (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) with MYD88 L265P mutation | emavusertib (CA-4948) | Acalabrutinib, Zanubrutinib | Synergistic activity observed with both second-generation BTK inhibitors. The combination primarily improved the maximal efficacy of the BTK inhibitors.[1] |
| Karpas-1718 | Marginal Zone Lymphoma (MZL) / Lymphoplasmacytic Lymphoma (LPL) with MYD88 L265P mutation | emavusertib (CA-4948) | Acalabrutinib, Zanubrutinib | Synergy was observed when combining emavusertib with both acalabrutinib and zanubrutinib.[1] |
| ABC-DLBCL and Waldenström's Macroglobulinemia tumor cells | ABC-DLBCL, Waldenström's Macroglobulinemia | ND-2110, ND-2158 | Ibrutinib | The combination of IRAK4 inhibitors with ibrutinib worked synergistically to induce selective cell death in tumors with the activating MYD88 mutation.[2] |
Table 2: Synergism of IRAK4 Inhibitors with Other Targeted Agents in Acute Myeloid Leukemia (AML)
| Cell Line/Model | Cancer Type | IRAK4 Inhibitor | Combination Drug | Key Findings |
| FLT3-ITD AML cells | Acute Myeloid Leukemia (AML) | IRAK1/4 inhibitor | Quizartinib, Gilteritinib (FLT3 inhibitors) | The combination of FLT3 inhibition and IRAK1/4 inhibition exhibited synergy in cell growth inhibition and was shown to overcome adaptive resistance to FLT3 inhibitors.[3] |
| MOLM-13 (FLT3-ITD positive) | Acute Myeloid Leukemia (AML) | emavusertib (CA-4948) | S63845 (MCL1 inhibitor), Venetoclax (BCL2 inhibitor) | Emavusertib in combination with the MCL1 inhibitor S63845 or the BCL2 inhibitor venetoclax induced cell cycle arrest and apoptosis.[4] |
| Primary AML cells | Acute Myeloid Leukemia (AML) | emavusertib (CA-4948) | S63845 (MCL1 inhibitor), PU-H71 (HSP90 inhibitor) | Elevated susceptibility to combination treatments with S63845 or PU-H71 was associated with FLT3-mutated AML. |
Experimental Protocols
Cell Viability and Synergy Analysis
A common method to assess the synergistic effects of drug combinations is to measure cell viability and calculate a Combination Index (CI) using the Chou-Talalay method.[5][6][7][8]
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., OCI-Ly10 for DLBCL, MOLM-13 for AML) in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug (e.g., a BTK inhibitor or FLT3 inhibitor) in a suitable solvent like DMSO.
-
Create a dilution series for each drug individually and for the combination at a constant molar ratio (e.g., based on the IC50 values of the individual drugs).
-
Treat the cells with the single agents and the drug combinations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
3. Cell Viability Assay (e.g., MTT or MTS Assay):
-
Following the incubation period, add the viability reagent (e.g., MTT or MTS) to each well.
-
Incubate for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis and Synergy Quantification:
-
Convert the absorbance values to the percentage of cell viability relative to the vehicle-treated control.
-
Use software like CompuSyn to analyze the dose-response curves for the single agents and the combination.[8]
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathways and Experimental Concepts
The following diagrams, generated using Graphviz, illustrate the underlying biological pathways and experimental logic.
References
- 1. curis.com [curis.com]
- 2. nimbustx.com [nimbustx.com]
- 3. FLT3-IRAK dual targeting: an exciting new therapeutic option guided by adaptive activation of immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage of Precision: A Comparative Guide to Irak4-IN-1 and Non-Selective IRAK4 Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes and therapeutic agents is paramount. In the realm of innate immunity and inflammation, the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical signaling node and a promising drug target. This guide provides a detailed comparison of the selective IRAK4 inhibitor, Irak4-IN-1, against non-selective inhibitors, highlighting the advantages conferred by its specificity, supported by experimental data.
The IRAK family of serine/threonine kinases, particularly IRAK4 and IRAK1, are essential for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. As the most upstream and essential kinase in this pathway, IRAK4's activation initiates a cascade leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines[1]. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases.
While early inhibitors targeted multiple kinases, the development of selective inhibitors like Irak4-IN-1 represents a significant step forward in dissecting the specific roles of IRAK4 and developing safer, more targeted therapies.
The IRAK4 Signaling Cascade
The binding of a pathogen-associated molecular pattern (PAMP) or a cytokine to its respective TLR or IL-1R triggers the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, leading to the formation of the Myddosome complex. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, which in turn activates downstream kinases leading to the activation of NF-κB and the transcription of inflammatory genes.
Figure 1: Simplified IRAK4 signaling pathway.
Head-to-Head Comparison: Irak4-IN-1 vs. Non-Selective Inhibitors
The primary advantage of a selective inhibitor lies in its ability to modulate the activity of a specific target with minimal off-target effects. This is crucial for both basic research, to accurately probe the function of a single protein, and for therapeutic applications, to reduce the risk of adverse effects.
Here, we compare the biochemical and cellular activities of the selective inhibitor Irak4-IN-1 with the non-selective, dual IRAK-1-4 Inhibitor I .
| Parameter | Irak4-IN-1 (Selective) | IRAK-1-4 Inhibitor I (Non-Selective) | Advantage of Selectivity |
| Biochemical Potency (IC50) | |||
| IRAK4 | 7 nM[2] | 200 nM[3][4] | High potency for the intended target. |
| IRAK1 | Data not available | 300 nM[3][4] | Avoids confounding effects from inhibiting IRAK1. |
| Other Kinases | Data not available | >10 µM against a panel of 27 other kinases[3][4] | Reduced potential for off-target effects. |
| Cellular Activity | |||
| Rat Whole Blood Assay (EC50) | 2300 nM[5] | Data not available | Demonstrates cell permeability and on-target engagement. |
| LPS-induced IL-8 Response | Data not available | 60% reduction in IL-8 response[4] | Highlights the challenge of comparing data from different assays. |
The Significance of Selectivity
The data clearly illustrates the superior potency of Irak4-IN-1 for its target kinase, IRAK4. While IRAK-1-4 Inhibitor I is relatively selective against a broader panel of kinases, its dual activity against both IRAK1 and IRAK4 makes it a less precise tool. Inhibiting both IRAK1 and IRAK4 can be a valid therapeutic strategy in some contexts; however, for dissecting the specific contribution of IRAK4 to a signaling pathway, a selective inhibitor is indispensable. The off-target effects of non-selective inhibitors can lead to misinterpretation of experimental results and a higher risk of toxicity in a clinical setting.
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following are detailed protocols for the key experiments cited.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction: In a 384-well plate, a 5 µL kinase reaction is performed containing the IRAK4 enzyme, the substrate (e.g., a peptide or protein), ATP, and the test inhibitor (Irak4-IN-1 or IRAK-1-4 Inhibitor I) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT). The reaction is incubated at room temperature for 60 minutes.
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration. The plate is incubated at room temperature for 30-60 minutes.
-
Data Acquisition: Luminescence is measured using a plate reader. The amount of ADP produced is calculated from a standard curve, and the IC50 values for the inhibitors are determined by plotting the percent inhibition against the inhibitor concentration.
Cellular Assay: LPS-Induced TNF-α Release in THP-1 Cells
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS), a TLR4 agonist.
Protocol:
-
Cell Culture and Differentiation: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. To differentiate the cells into macrophage-like cells, they are treated with phorbol-12-myristate-13-acetate (PMA) at a concentration of 10 ng/mL for 24-48 hours.
-
Inhibitor Treatment and Stimulation: The differentiated THP-1 cells are pre-incubated with various concentrations of the test inhibitor for 1-2 hours. Subsequently, the cells are stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Cytokine Measurement: After an incubation period of 4-24 hours, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous assay like HTRF or AlphaLISA, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each inhibitor concentration relative to the vehicle control. The EC50 value, the concentration at which the inhibitor produces 50% of its maximal effect, is determined by fitting the data to a dose-response curve.
Conclusion
The advancement from non-selective to highly selective kinase inhibitors like Irak4-IN-1 is a testament to the progress in rational drug design. For researchers investigating the intricate signaling pathways of innate immunity, the use of a selective IRAK4 inhibitor is crucial for obtaining clear, interpretable results. For drug development professionals, the enhanced specificity of such compounds promises a better therapeutic window with a reduced risk of off-target-related side effects. While non-selective inhibitors may have a role in certain therapeutic strategies, the precision offered by selective inhibitors like Irak4-IN-1 provides a distinct and compelling advantage in both the laboratory and the clinic.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Irak4-IN-12
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Irak4-IN-12, a potent inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for the structurally similar compound IRAK4-IN-1, in conjunction with general laboratory safety protocols, offers a robust framework for its responsible disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Core Disposal Protocol
The primary concern with the disposal of related compounds like IRAK4-IN-1 is its acute and chronic aquatic toxicity[1]. Therefore, it is imperative to prevent its release into the environment.
Step 1: Waste Classification
Treat all solid this compound waste, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and solutions containing the compound as hazardous chemical waste.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a clearly labeled, sealable hazardous waste container. The container should be designated for "toxic chemical waste" or a similar classification as per your institution's guidelines.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The SDS for IRAK4-IN-1 indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[1].
Step 3: Decontamination
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol or isopropanol) and appropriate cleaning agents. The cleaning materials, such as wipes, should also be disposed of as hazardous waste.
Step 4: Storage Pending Disposal
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be cool and well-ventilated.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Ensure that the disposal is carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations[1]. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key hazard information for the related compound IRAK4-IN-1, which should be considered as a proxy for risk assessment.
| Hazard Classification (IRAK4-IN-1) | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.
Signaling Pathway Context
This compound is an inhibitor of the IRAK4 protein, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are crucial components of the innate immune system. The diagram below illustrates the central role of IRAK4 in this signaling cascade.
Caption: The inhibitory action of this compound on the IRAK4-mediated inflammatory signaling pathway.
References
Personal protective equipment for handling Irak4-IN-12
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Irak4-IN-12, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Adherence to these guidelines is essential to ensure personal safety and the integrity of your research.
Safety and Personal Protective Equipment (PPE)
This compound, like many kinase inhibitors, should be handled with care due to its potential biological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, research-grade cytotoxic compounds.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Two pairs of nitrile gloves ("double gloving"). Change gloves immediately if contaminated. |
| Body Protection | A disposable, fluid-resistant laboratory coat. Cuffed sleeves are recommended to prevent wrist exposure. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to avoid inhalation. |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₃₁FN₈O |
| Molecular Weight | 466.55 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (10 mM)[4]. Insoluble in water and ethanol.[5][6] |
Biological Activity
| Target | IC₅₀ Value |
| IRAK4 | 0.015 µM[7] |
| pIRAK4 (cellular) | 0.5 µM[7] |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the package for any damage. If the container is compromised, treat it as a potential spill.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for the solid compound to ensure long-term stability.[5][6]
-
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[8]
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
To prepare a 10 mM stock solution, dissolve 4.67 mg of this compound in 1 mL of anhydrous DMSO.
-
Use freshly opened DMSO to avoid moisture, which can affect the solubility and stability of the compound.[5][6]
Experimental Protocols
In Vitro IRAK4 Kinase Assay (Adapted from General Protocols):
This protocol provides a general framework for assessing the inhibitory activity of this compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)[9]
-
ATP
-
Substrate (e.g., a suitable peptide or protein substrate for IRAK4)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare Reagents: Dilute the IRAK4 enzyme, substrate, and ATP to their desired working concentrations in kinase buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Remember to include a DMSO-only control.
-
Kinase Reaction:
-
Add the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add the IRAK4 enzyme to each well and incubate briefly at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro IRAK4 kinase inhibition assay.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused solid this compound and grossly contaminated items (e.g., weigh boats, pipette tips) should be disposed of as hazardous chemical waste in a designated, sealed container.
-
Liquid Waste: Unused stock solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed waste container for hazardous chemical waste disposal.
-
Contaminated Labware: Disposable labware (e.g., gloves, serological pipettes) that has come into contact with this compound should be disposed of in a designated cytotoxic waste container.[1]
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including a respirator. Absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
Signaling Pathway
This compound inhibits the kinase activity of IRAK4, a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[10][11] This pathway plays a key role in the innate immune response.[11] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs), the adaptor protein MyD88 recruits IRAK4.[11][12][13] IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment of TRAF6.[13][14] This ultimately results in the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.[13][15][16] By inhibiting IRAK4, this compound blocks these downstream inflammatory responses.
IRAK4 Signaling Pathway Diagram:
Caption: Inhibition of the IRAK4 signaling pathway by this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK4 - Wikipedia [en.wikipedia.org]
- 12. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. BioKB - Relationship - IRAK4 - activates - IRAK1 [biokb.lcsb.uni.lu]
- 15. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 16. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
